6-Bromo-2-hydroxyquinoline-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXWRUKYZZMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603127 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-06-2 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in published literature, this document outlines a plausible synthetic pathway based on established chemical principles and details relevant protocols for its characterization and biological evaluation.
Chemical Identity and Properties
This compound (CAS No. 99465-06-2) is a derivative of the quinoline scaffold, a privileged structure in drug discovery.[1] The molecule exists in tautomeric equilibrium with its keto form, 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[2] This tautomerism can influence its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99465-06-2 | [3][4] |
| Molecular Formula | C₁₀H₆BrNO₃ | [3][5] |
| Molecular Weight | 268.07 g/mol | [3][5] |
| IUPAC Name | This compound | N/A |
| Alternative Name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | [2] |
| Melting Point | Not available in literature. To be determined experimentally. | N/A |
| Solubility | Not available in literature. To be determined experimentally. | N/A |
| pKa | Not available in literature. To be determined experimentally. | N/A |
Proposed Synthesis Workflow
A two-step synthetic route is proposed, starting from commercially available 2-hydroxyquinoline. The workflow involves an electrophilic bromination followed by a regioselective carboxylation.
Experimental Protocols
Synthesis
Protocol 3.1.1: Synthesis of 6-Bromo-2-hydroxyquinoline (Intermediate)
This protocol is adapted from a known procedure for the bromination of 2-hydroxyquinoline.[6]
-
Materials:
-
2-Hydroxyquinoline
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve 2-hydroxyquinoline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-bromo-2-hydroxyquinoline.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Protocol 3.1.2: Synthesis of this compound (Target Compound)
This is a proposed protocol based on the Kolbe-Schmitt reaction, which requires optimization.
-
Materials:
-
6-Bromo-2-hydroxyquinoline
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Carbon Dioxide (CO₂) gas
-
Hydrochloric Acid (HCl)
-
High-pressure autoclave
-
-
Procedure:
-
In a glass liner for the autoclave, dissolve 6-bromo-2-hydroxyquinoline (1.0 eq.) in an aqueous solution of NaOH (2.0-3.0 eq.).
-
Gently heat the solution under reduced pressure to evaporate the water and form the dry sodium salt (sodium 6-bromo-2-quinolinate).
-
Place the liner containing the dry salt into a high-pressure autoclave.
-
Seal the autoclave, purge with nitrogen, and then pressurize with carbon dioxide to 5-10 atm.
-
Heat the autoclave to 120-150 °C with vigorous stirring for 6-12 hours.
-
After cooling the reactor to room temperature, carefully vent the excess CO₂.
-
Dissolve the solid residue in hot water and filter to remove any unreacted starting material.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
Purify the crude product by recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation
Quinoline-3-carboxylic acids have been identified as potential inhibitors of protein kinase CK2, an important target in cancer therapy.[7] The following protocol outlines a typical in vitro assay to evaluate this activity.
Protocol 3.2.1: In Vitro Protein Kinase CK2 Inhibition Assay
-
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
ATP, [γ-³²P]ATP or fluorescently labeled ATP analog
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Known CK2 inhibitor (e.g., TBB) as a positive control
-
96-well plates
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound or control.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or fluorescent ATP analog) and the recombinant CK2 enzyme.
-
Incubate the plate at 30 °C for a specified period (e.g., 10-30 minutes).
-
Terminate the reaction (e.g., by adding phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or use a binding plate to capture the phosphorylated substrate.
-
Wash away the unreacted radiolabeled/fluorescent ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter or a fluorescence reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Potential Mechanism of Action
The inhibition of protein kinase CK2 by small molecules often involves competitive binding at the ATP-binding site. As a potential inhibitor, this compound could interfere with the phosphotransfer reaction, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and apoptosis.
Conclusion
This compound represents a molecule with significant potential for further investigation in drug discovery, particularly in oncology. This guide provides a robust, albeit proposed, framework for its synthesis and a clear path for evaluating its biological activity against relevant targets like protein kinase CK2. The detailed protocols serve as a valuable resource for researchers aiming to explore the therapeutic promise of this and related quinoline scaffolds. Experimental validation of the proposed synthesis and comprehensive characterization of the compound's properties are critical next steps.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. 6-Bromo-2-hydroxyquinoline [synhet.com]
- 4. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. appretech.com [appretech.com]
- 6. scbt.com [scbt.com]
- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid: From Discovery to Modern Applications
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a halogenated derivative of the quinoline scaffold, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and evolving significance in medicinal chemistry. While detailed biological data on this specific molecule remains emergent, this document consolidates available information on its synthesis, physicochemical properties, and the therapeutic potential of structurally related compounds, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of various functional groups onto the quinoline backbone allows for the fine-tuning of their pharmacological properties. The 2-hydroxyquinoline-3-carboxylic acid moiety, in particular, has been a focal point for the development of novel therapeutic agents, demonstrating potential in areas such as anticancer and anti-inflammatory research. The introduction of a bromine atom at the 6-position is a strategic modification intended to enhance lipophilicity and potentially improve cell membrane permeability and target engagement.
Discovery and Historical Synthesis
The journey of this compound begins with the foundational work on its parent structure, 6-bromo-2-hydroxyquinoline. The initial synthesis of this precursor was reported in 1965 by G. Paolo and M. Gianlorenzo. Their method involved the treatment of 2-hydroxyquinoline with bromine in acetic acid. This seminal work laid the groundwork for the subsequent derivatization and exploration of this class of compounds.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 99465-06-2 | [1][2] |
| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |
| Molecular Weight | 268.06 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥98% (commercially available) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically follows a multi-step pathway. Below are generalized experimental protocols based on the synthesis of structurally similar compounds.
General Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids
A common route to this class of compounds involves the reaction of an appropriately substituted 2-aminobenzaldehyde or related precursor with a malonic acid derivative, followed by cyclization.
dot
Experimental Protocol:
-
Condensation: A substituted 2-aminobenzaldehyde is reacted with a diethyl malonate derivative in the presence of a base such as piperidine. The reaction mixture is typically heated to facilitate the condensation.
-
Cyclization and Hydrolysis: The intermediate product undergoes cyclization, often through thermal means or acid catalysis. Subsequent hydrolysis of the ester group yields the final carboxylic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative.
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is limited in publicly accessible literature, the broader class of quinoline-3-carboxylic acids and their 2-oxo derivatives has been investigated for various therapeutic applications.
Enzyme Inhibition
Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[3] A 2016 study synthesized and evaluated a series of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives as CK2 inhibitors, with some compounds exhibiting IC₅₀ values in the micromolar range.[3][4] The general structure of these inhibitors suggests that the 6-bromo derivative could also possess inhibitory activity against this or other kinases.
dot
Anticancer Potential
The 6-bromo substitution on the quinolinone scaffold is a feature found in compounds with demonstrated anticancer activity.[5] Structurally related 6-bromo quinazoline derivatives have shown potent antiproliferative effects against various cancer cell lines. The bromine atom is thought to increase the lipophilicity of the molecule, which may lead to better cell penetration and target interaction. Furthermore, some 6-substituted indolylquinolinones have been identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a key enzyme in the DNA damage response pathway, suggesting a potential avenue for the therapeutic application of this compound in oncology.[5]
Future Directions
The existing body of research on quinoline derivatives provides a strong rationale for the further investigation of this compound. Future research should focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed, modern synthesis protocol and comprehensive characterization data, including X-ray crystallography.
-
Biological Screening: A broad-based biological screening of the compound against a panel of cancer cell lines and a diverse set of kinases and other enzymes to identify potential therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to establish a clear understanding of the structure-activity relationships and to optimize potency and selectivity.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanism(s) of action for any identified biological activities.
Conclusion
This compound stands as a molecule of interest at the intersection of established synthetic chemistry and the ongoing quest for novel therapeutic agents. While its own biological profile is yet to be fully elucidated, the rich history of the quinoline scaffold and the demonstrated activity of closely related compounds provide a compelling foundation for its continued exploration. This technical guide serves as a consolidated resource to encourage and facilitate further research into this promising compound.
References
In-Depth Technical Guide: Characterization of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential biological activities of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to support further investigation of this compound.
Compound Identification
This compound , also known by its tautomeric name, 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid , is a halogenated quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinolin-2-one core suggests its potential as a scaffold in medicinal chemistry.
| Identifier | Value |
| CAS Number | 99465-06-2[1] |
| Molecular Formula | C₁₀H₆BrNO₃[1] |
| Molecular Weight | 268.06 g/mol [1] |
| Synonyms | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |
Synthesis Protocols
A plausible synthetic approach involves the reaction of a substituted aniline with a malonic acid derivative. The Gould-Jacobs reaction, for instance, utilizes an aniline and an alkoxymethylenemalonate ester, which undergo condensation followed by thermal cyclization to form the quinoline ring system.[2][6][7] Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.
A potential synthetic workflow is outlined below:
Experimental Protocol (Hypothetical, based on Gould-Jacobs Reaction):
-
Condensation: 4-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the condensation reaction and the removal of ethanol, leading to the formation of the anilidomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate is heated at high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, forming the quinoline ring and yielding Ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: The resulting ester is then subjected to hydrolysis, for example, by refluxing with an aqueous solution of sodium hydroxide.
-
Acidification and Isolation: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound. The solid product can then be collected by filtration, washed, and dried.
Physicochemical and Spectral Characterization
Detailed experimental data for the physicochemical properties and spectral analysis of this compound are not extensively reported in the scientific literature. However, based on its structure and data from commercial suppliers, the following characteristics can be anticipated.
Physicochemical Properties
| Property | Value |
| Purity | ≥98% (as reported by some suppliers) |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Solubility | Not reported |
Spectral Data (Predicted)
While experimentally obtained spectra are not available, predicted spectral data can provide valuable insights for characterization.
1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.
13C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display resonances for the ten carbon atoms of the quinoline core, including the carbonyl carbon of the carboxylic acid and the carbon atoms bonded to bromine and the hydroxyl group.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum of a carboxylic acid is typically characterized by a very broad O-H stretching band from approximately 3500 to 2500 cm⁻¹.[8] A strong carbonyl (C=O) stretching absorption is expected in the region of 1730-1700 cm⁻¹ for saturated acids, and 1710-1680 cm⁻¹ for aromatic acids due to conjugation.[8] Additionally, a C-O stretching peak is anticipated between 1320 and 1210 cm⁻¹.[8]
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern of carboxylic acids often involves the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).[9]
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of bromo-substituted quinolines and hydroxyquinoline derivatives has demonstrated significant potential in antimicrobial and anticancer research.[10][11][12][13]
Anticancer Activity
Numerous studies have reported the cytotoxic effects of bromo-substituted quinolines against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT29) cancers.[10][11] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.[10]
One of the proposed mechanisms of action for some quinoline derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[11] Inhibition of this enzyme can lead to DNA damage and ultimately trigger apoptosis in cancer cells.
References
- 1. scbt.com [scbt.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Knorr Quinoline Synthesis [drugfuture.com]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
An In-Depth Spectroscopic Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid for Researchers and Drug Development Professionals
An authoritative guide on the spectroscopic properties of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, presenting a comprehensive analysis of its spectral data for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the compound's spectroscopic characteristics, methodologies for its analysis, and a plausible synthetic route.
Introduction
This compound (C₁₀H₆BrNO₃, Molar Mass: 268.06 g/mol ) is a halogenated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research.[1] The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds. The introduction of a bromine atom, a hydroxyl group, and a carboxylic acid moiety to the quinoline core is expected to modulate its physicochemical and pharmacological properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and further investigation into its potential as a therapeutic agent. This technical guide provides a detailed compilation of its spectroscopic data and the experimental protocols for acquiring such data.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to reveal signals corresponding to the aromatic protons on the quinoline ring system, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the hydroxyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~8.5 - 8.7 | s |
| H-5 | ~8.0 - 8.2 | d |
| H-7 | ~7.7 - 7.9 | dd |
| H-8 | ~7.5 - 7.7 | d |
| OH | Broad, variable | s |
| COOH | Broad, variable | s |
Note: Expected values are based on theoretical predictions and data from analogous structures. The exact chemical shifts and coupling constants would need to be confirmed by experimental data. s = singlet, d = doublet, dd = doublet of doublets.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 175 |
| C-2 (C-OH) | ~160 - 165 |
| Aromatic C-Br | ~115 - 125 |
| Other Aromatic C | ~110 - 150 |
| C-3 | ~105 - 115 |
| C-4 | ~140 - 150 |
| Quaternary Aromatic C | ~120 - 145 |
Note: These are predicted chemical shift ranges based on known values for similar functional groups and quinoline systems.[4][5]
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data
The FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-Br functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| O-H Stretch (Phenolic) | 3500 - 3200 | Broad, Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong |
| C-O Stretch | 1320 - 1210 | Strong |
| C-Br Stretch | 700 - 500 | Medium |
Note: The broadness of the O-H stretching bands is due to hydrogen bonding.[6]
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity for the molecular ion, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
| Ion | Expected m/z | Notes |
| [M]⁺ (with ⁷⁹Br) | 267 | Molecular ion |
| [M]⁺ (with ⁸¹Br) | 269 | Isotopic molecular ion |
| [M-H₂O]⁺ | 249/251 | Loss of water |
| [M-COOH]⁺ | 222/224 | Loss of the carboxyl group |
Note: The m/z values correspond to the most abundant isotopes. The fragmentation pattern may vary depending on the ionization technique used.[7]
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of the quinoline chromophore.
| Solvent | λmax (nm) | Notes |
| Ethanol/Methanol | ~250-270, ~320-340 | π → π* transitions of the aromatic system |
Note: The exact absorption maxima and molar absorptivity would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible synthetic route to this compound involves the Gould-Jacobs reaction. This method is widely used for the synthesis of quinolines.
Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)maleate A mixture of 4-bromoaniline and diethyl acetylenedicarboxylate is heated, often without a solvent or in a high-boiling solvent like diphenyl ether.
Step 2: Cyclization to Ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate The intermediate from Step 1 is heated at a high temperature (typically ~250 °C) in a high-boiling solvent such as Dowtherm A to effect cyclization.
Step 3: Hydrolysis to this compound The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.
A related synthesis for a similar compound, 6-bromo-2-hydroxyquinoline, involves the treatment of 2-hydroxyquinoline with bromine in acetic acid.[8]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A spectral width of 0-15 ppm is typically sufficient. The number of scans should be adjusted to obtain an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A greater number of scans will be required compared to the ¹H NMR spectrum to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using a chromatographic technique such as liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer (e.g., quadrupole, time-of-flight).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. A blank spectrum of the solvent should be recorded and used as a baseline.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, compiled from available resources and theoretical predictions, serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this and related quinoline derivatives. Further experimental validation is necessary to confirm the precise spectroscopic parameters of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 6-BROMO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID (99465-06-2) 1H NMR spectrum [chemicalbook.com]
- 3. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 8. prepchem.com [prepchem.com]
Unveiling the Therapeutic Potential of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities. The strategic substitution on the quinoline ring system allows for the fine-tuning of their pharmacological properties. This technical guide focuses on the biological activity of a specific derivative, 6-Bromo-2-hydroxyquinoline-3-carboxylic acid. While direct experimental data for this exact molecule is limited in publicly available literature, this document consolidates and extrapolates information from structurally related compounds to provide a comprehensive overview of its potential therapeutic applications, with a primary focus on its inferred anticancer and anti-inflammatory activities. The presence of a bromine atom at the C6 position, a hydroxyl group at the C2 position, and a carboxylic acid moiety at the C3 position suggests a molecule with significant potential for biological interactions.
Inferred Biological Activities and Quantitative Data
Based on the analysis of structurally similar quinoline derivatives, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties. The bromine substitution is known to enhance lipophilicity, potentially increasing cell membrane permeability and target engagement. The quinoline-3-carboxylic acid moiety is a well-established pharmacophore implicated in various enzyme inhibitions.
Anticancer Activity
Bromo-substituted quinoline and quinazoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), DNA gyrase, and topoisomerase IV.
Below is a summary of the cytotoxic activity of structurally related compounds against various cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |
| 6-Bromoquinazoline Derivatives | Compound 5b (meta-fluoro substituted) | MCF-7 (Breast) | 0.53 - 1.95 |
| SW480 (Colon) | Not Specified | ||
| Quinoline Carboxylic Acid Derivatives | Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable Growth Inhibition |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF-7 (Breast) | Remarkable Growth Inhibition | |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | Molecule P6 | MLLr leukemic cell lines | Potent Inhibitory Activity |
| Quinoline-based DHODH Inhibitors | Analogue 41 | HCT116 (Colon) | 9.71 ± 1.4 (nM) |
| Analogue 43 | HCT116 (Colon) | 26.2 ± 1.8 (nM) |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound.
Potential Mechanisms of Action
The biological activity of quinoline carboxylic acids is often mediated through the inhibition of critical cellular enzymes.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway. Inhibition of DHODH leads to the depletion of pyrimidine pools, arresting cell growth. The carboxylic acid group of quinoline derivatives is crucial for binding to the active site of DHODH.[1][2][3][4][5]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone carboxylic acids are well-known for their antibacterial activity, which stems from their ability to inhibit DNA gyrase and topoisomerase IV.[6][7][8][9][10] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The carboxylic acid at the C-3 position is a key structural feature for this activity.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound. These protocols are based on standard procedures used for similar quinoline derivatives.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480, HCT116)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.[1][2][3][4][5]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP, indicator)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
This compound
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and decylubiquinone.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Initiate Reaction: Start the reaction by adding dihydroorotate and DCIP.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for DHODH inhibition.
Conclusion and Future Directions
While direct experimental validation is pending, the structural features of this compound strongly suggest its potential as a bioactive molecule with significant anticancer and anti-inflammatory properties. The compiled data from related compounds provides a solid foundation for initiating a comprehensive biological evaluation of this specific molecule.
Future research should focus on:
-
Synthesis and Characterization: Efficient synthesis of this compound and thorough characterization of its physicochemical properties.
-
In Vitro Screening: Systematic evaluation of its cytotoxic activity against a broad panel of cancer cell lines and its inhibitory effects on key enzymes like DHODH, DNA gyrase, and topoisomerases.
-
Anti-inflammatory Assays: Investigation of its ability to modulate inflammatory pathways in relevant cellular models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to establish a clear SAR and optimize the lead compound for improved potency and selectivity.
The exploration of this compound and its derivatives holds considerable promise for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 5. citeab.com [citeab.com]
- 6. mdpi.com [mdpi.com]
- 7. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
CAS Number: 99465-06-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This document consolidates available data on its chemical properties, proposes a viable synthesis route, and explores its potential biological activities based on structurally related compounds. Detailed experimental protocols for biological screening and visualizations of key processes are included to support further research and development.
Core Chemical and Physical Properties
This compound is a quinoline derivative characterized by a bromine substituent at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position. The presence of these functional groups makes it an attractive scaffold for further chemical modification and a candidate for biological activity studies.[1][2]
| Property | Value | Source |
| CAS Number | 99465-06-2 | [2] |
| Molecular Formula | C₁₀H₆BrNO₃ | [2] |
| Molecular Weight | 268.06 g/mol | [2] |
| Predicted Boiling Point | 481.6 ± 45.0 °C | ChemicalBook |
| Predicted Density | 1.804 g/cm³ | ChemicalBook |
Synthesis Protocol
Proposed Synthesis via Knorr Quinoline Synthesis
This proposed two-step synthesis starts from the commercially available 4-bromoaniline and diethyl malonate.
Step 1: Synthesis of Diethyl (4-bromophenylamino)malonate
-
In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add diethyl malonate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield diethyl (4-bromophenylamino)malonate.
Step 2: Cyclization to this compound
-
Add the purified diethyl (4-bromophenylamino)malonate from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. The reaction should be monitored by TLC.
-
After the cyclization is complete, cool the reaction mixture. The product is expected to precipitate out of the solution.
-
Collect the solid by filtration and wash with a suitable solvent like hexane to remove the high-boiling point solvent.
-
The resulting ester is then subjected to hydrolysis. Suspend the crude ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry to obtain this compound.
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is limited, the quinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Structurally related bromo-substituted quinolinone and quinazoline derivatives have demonstrated significant potential in oncology.
Anticancer Activity
Bromo-substituted quinolinone derivatives have shown potent antiproliferative effects against various cancer cell lines. The bromine atom at the C6 position is thought to enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets. Furthermore, some 6-substituted indolylquinolinones have been identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a critical enzyme in the DNA damage response pathway. Inhibition of Chek1 can make cancer cells more susceptible to DNA-damaging agents, highlighting the potential of these compounds in combination cancer therapies.[4]
Derivatives of the quinolinone core have also been shown to inhibit other kinases, such as DNA-dependent protein kinase (DNA-PK), another key component of the DNA damage repair pathway. Inhibition of DNA-PK can lead to increased cancer cell death.[4]
The following table summarizes the in vitro anticancer activity of some structurally related brominated quinoline derivatives. It is important to note that this data is not for this compound itself but for related compounds, and serves to illustrate the potential of this chemical class.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound |
| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast) | 1.7 - 1.83 µg/mL | Doxorubicin |
| 6-Bromo quinazoline derivative | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib |
| 6-Bromo quinazoline derivative | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 15.4 | 5-Fluorouracil |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical) | 26.4 | 5-Fluorouracil |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon) | 15.0 | 5-Fluorouracil |
Data compiled from multiple sources for illustrative purposes.[4][5]
Antimicrobial Activity
The quinoline core is also a key feature of many antibacterial agents, most notably the fluoroquinolone antibiotics. While there is no specific data on the antimicrobial properties of this compound, related bromoindole and quinazolinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these related compounds has been attributed to membrane permeabilization and depolarization.
The following table presents Minimum Inhibitory Concentration (MIC) values for some related bromo-substituted heterocyclic compounds against various bacterial strains. This data is for illustrative purposes to show the potential of this class of compounds and is not specific to this compound.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus | Intrinsic activity |
| Pseudomonas aeruginosa | Antibiotic enhancing properties | |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High activity |
| Bacillus species | High activity | |
| Pseudomonas aeruginosa | High activity | |
| Escherichia coli | High activity | |
| Klebsiella pneumoniae | High activity | |
| 6-Bromoquinolin-4-ol derivatives | ESBL producing E. coli | 6.25 |
| MRSA | 3.125 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols for Biological Screening
The following are detailed methodologies for key in vitro assays to evaluate the potential anticancer and antimicrobial activities of this compound. These protocols are adapted from established methods used for similar compounds.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, SW480, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in the culture medium to obtain a range of concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While further research is required to fully elucidate its synthesis and biological activity, the information presented in this guide provides a solid foundation for researchers to build upon. The proposed synthesis route offers a starting point for its chemical preparation, and the detailed experimental protocols for biological screening will facilitate the investigation of its therapeutic potential. The structural similarities to known kinase inhibitors and antimicrobial compounds suggest that this molecule and its future derivatives are worthy of continued investigation.
References
- 1. Knorr Quinoline Synthesis [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and spectroscopic profile of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid (CAS No: 99465-06-2). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and physical characteristics of this compound.
Molecular Structure and Properties
This compound is a halogenated derivative of the quinoline carboxylic acid scaffold, a core structure in many biologically active compounds. It is crucial to note that this compound predominantly exists in its keto tautomeric form, more accurately named 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid . This tautomerism is a common feature of 2-hydroxyquinolines and significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and interactions with biological targets.
The molecular formula of the compound is C₁₀H₆BrNO₃, and its molecular weight is approximately 268.07 g/mol .[1][2] The presence of the bromine atom, the carboxylic acid group, and the quinolone core suggests potential for diverse chemical modifications and a range of biological activities.
Below is a diagram representing the predominant tautomeric form of the molecule.
Caption: Molecular structure of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 99465-06-2 | [1] |
| Molecular Formula | C₁₀H₆BrNO₃ | [1] |
| Molecular Weight | 268.07 g/mol | [2] |
| Appearance | Expected to be a solid | - |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~8.9 | s |
| H-5 | ~8.1 | d |
| H-7 | ~7.8 | dd |
| H-8 | ~7.6 | d |
| NH | ~13.1 | br s |
| COOH | ~14.6 | br s |
Note: Predicted values are based on data from similar 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. Actual values may vary.[1]
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 |
| C=O (Quinolone) | ~159 |
| C-4 | ~148 |
| C-8a | ~139 |
| C-4a | ~138 |
| C-7 | ~134 |
| C-5 | ~128 |
| C-3 | ~120 |
| C-8 | ~119 |
| C-6 | ~118 |
Note: Predicted values based on general chemical shift ranges for quinolone and carboxylic acid carbons.
Table 4: Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 (sharp) | N-H stretch | Amide (in quinolone ring) |
| 1720-1680 (strong) | C=O stretch | Carboxylic Acid |
| 1680-1640 (strong) | C=O stretch | Amide (in quinolone ring) |
| 1600-1450 | C=C stretch | Aromatic/Heteroaromatic Ring |
| 1320-1210 | C-O stretch | Carboxylic Acid |
| Below 800 | C-Br stretch | Aryl Bromide |
Table 5: Expected Mass Spectrometry Fragmentation
| m/z Value | Interpretation |
| 267/269 | [M]⁺ molecular ion peak (characteristic isotopic pattern for Bromine) |
| 250/252 | [M-OH]⁺ |
| 222/224 | [M-COOH]⁺ |
| 143 | Loss of Br from the [M-COOH]⁺ fragment |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a general synthetic approach and standard analytical methodologies can be proposed based on established chemical literature for similar compounds.
Proposed Synthesis Workflow
The synthesis of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be envisioned through a multi-step process starting from 4-bromoaniline. A plausible synthetic route is the Gould-Jacobs reaction or a similar cyclization method.
Caption: A potential synthetic workflow for the target compound.
Protocol Outline:
-
Condensation: React 4-bromoaniline with diethyl 2-(ethoxymethylidene)malonate. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.
-
Cyclization: The resulting intermediate is subjected to thermal cyclization, often in a high-boiling point solvent such as diphenyl ether, to form the quinolone ring system.
-
Hydrolysis: The ethyl ester of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid using standard aqueous basic (e.g., NaOH or KOH) or acidic (e.g., HCl) conditions, followed by acidification to precipitate the final product.
-
Purification: The crude product would then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire data using a standard one-pulse sequence. Set the spectral width to approximately 15 ppm.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Set the spectral width to approximately 220 ppm. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Reference the spectra to the residual solvent peak.
FT-IR Spectroscopy Protocol
-
Acquire the FT-IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Scan over a range of 4000-400 cm⁻¹.
-
Perform background correction before running the sample.
Mass Spectrometry Protocol
-
Introduce the sample into the mass spectrometer via electrospray ionization (ESI) or another suitable ionization technique.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Potential Applications and Biological Activity
While specific biological activities for this compound are not extensively documented, the quinolone-3-carboxylic acid scaffold is a well-known pharmacophore. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including:
-
Antibacterial agents: The quinolone core is famous for its role in antibiotics like ciprofloxacin.
-
Anticancer agents: Certain quinolone derivatives have shown cytotoxicity against various cancer cell lines.
-
Antiviral agents: Some compounds have demonstrated activity against viruses such as HIV.[3]
-
Kinase inhibitors: The 3-quinoline carboxylic acid moiety has been explored for its potential to inhibit protein kinases like CK2.[4]
The presence of a bromine atom at the 6-position can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile. Further research is needed to elucidate the specific biological targets and therapeutic potential of this compound.
Conclusion
This compound, existing predominantly as its 2-oxo tautomer, is a molecule of interest for medicinal chemistry and drug discovery. This guide has provided a summary of its known properties and a predictive spectroscopic profile based on established principles and data from related compounds. The outlined experimental protocols offer a framework for the synthesis and characterization of this and similar molecules. Further empirical studies are necessary to fully characterize its chemical behavior and explore its potential biological activities.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on the molecule's characteristics and methodologies for its analysis.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined and reported by chemical suppliers, others, particularly those related to solubility and lipophilicity, are often predicted via computational models due to a lack of publicly available experimental data.
| Property | Value | Source |
| CAS Number | 99465-06-2 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₃ | [2][3] |
| Molecular Weight | 268.06 g/mol | [2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Predicted XlogP | 1.3 | [4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard methodologies for characterizing similar quinoline derivatives can be readily applied. The following sections outline plausible experimental procedures.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).
Determination of Aqueous Solubility
Solubility is a crucial parameter influencing a compound's bioavailability and formulation development.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, thermostatted vessel.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration at saturation represents the aqueous solubility.
Determination of Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.
Methodology (Potentiometric Titration):
-
A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point for the carboxylic acid group and the 2-hydroxyquinoline moiety, which can exist in tautomeric equilibrium with the 2-quinolone form.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.
Methodology (Shake-Flask Method):
-
A pre-determined amount of this compound is dissolved in a biphasic system of n-octanol and water (or a buffer at a specific pH). The n-octanol and aqueous phases are pre-saturated with each other.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.
-
The concentration of the compound in both the n-octanol and aqueous phases is quantified using a suitable analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
Key Structural Features and Functional Groups
This diagram highlights the key structural features of this compound that influence its physicochemical properties.
Caption: Key functional groups of this compound influencing its properties.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are based on standard laboratory procedures and may require optimization for this specific compound. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 99465-06-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid and its analogs.
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of this compound have emerged as a promising class of molecules with significant potential in oncology and enzyme inhibition. The strategic placement of a bromine atom at the C6 position, a hydroxyl group at the C2 position, and a carboxylic acid at the C3 position provides a unique chemical framework for developing novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, characterization, biological activities, and experimental protocols associated with these compounds, tailored for the drug discovery and development community.
Synthesis and Characterization
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy begins with the bromination of a suitable quinoline precursor, followed by the introduction of the hydroxyl and carboxylic acid functionalities.
One synthetic approach involves the treatment of 2-hydroxyquinoline with bromine in acetic acid to yield 6-bromo-2-hydroxyquinoline.[1] Subsequent steps are then required to introduce the carboxylic acid group at the 3-position. A more direct, albeit for a related analog, involves a three-step reaction starting from 4-bromoaniline and an appropriate ethyl ester, which undergoes cyclization to form the quinoline core.[2]
General Synthetic Scheme for a Related Analog:
A representative synthesis for a related compound, 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid, involves the reflux of 5-substituted isatin, an appropriate acetophenone, and potassium hydroxide in aqueous ethanol.[3] Neutralization with acetic acid precipitates the product.[3]
Characterization of these compounds is crucial for confirming their structure and purity. Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom. For instance, in the 1H NMR spectrum of 6-bromo-2-quinolinecarboxylic acid, characteristic signals can be observed in the aromatic region.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as carbonyls (C=O) from the carboxylic acid and hydroxyls (O-H).
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential as anticancer agents and enzyme inhibitors.
Anticancer Activity
The cytotoxic effects of bromo-substituted quinolinone and quinazoline derivatives have been evaluated against various cancer cell lines. The bromine atom at the C6 position is thought to enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets.[5]
Enzyme Inhibition
This class of compounds has shown inhibitory activity against several key enzymes implicated in cancer progression:
-
Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a ubiquitous serine/threonine kinase involved in cell growth, proliferation, and survival.[6][7] Inhibition of CK2 is a promising strategy for cancer therapy.
-
Checkpoint Kinase 1 (Chek1): 6-Substituted indolylquinolinones, which are structurally related to the core topic, are potent inhibitors of Chek1.[5] Chek1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging chemotherapeutics.[5]
-
DNA-Dependent Protein Kinase (DNA-PK): Besides Chek1, quinolinone derivatives have also been shown to inhibit DNA-PK, another key enzyme in the DNA damage repair pathway.[5]
Quantitative Biological Data
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%. The following tables summarize the reported in vitro biological activity of various 6-bromo-substituted quinolinone and quinazoline derivatives against cancer cell lines and specific enzyme targets.
Table 1: Anticancer Activity of 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one Derivatives [5]
| Compound ID | Substitution on Phenyl Ring | MCF-7 IC50 (µM) | SW480 IC50 (µM) | MRC-5 (Normal Cell) IC50 (µM) |
| 8a | H | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |
| 8d | 3-CH3 | 59.15 ± 5.73 | 72.45 ± 2.90 | > 100 |
| 8e | 4-CH3 | 35.14 ± 6.87 | 63.15 ± 1.63 | > 100 |
| Erlotinib | - | 9.9 ± 0.14 | - | - |
Table 2: Chek1 Kinase Inhibitory Activity of 6-Substituted Indolylquinolinones [5]
| Compound ID | C6 Substitution | Chek1 IC50 (nM) |
| 9 | Br | Potent |
| Related Analogs | Various Amines | Low nanomolar |
Note: Specific IC50 values for compound 9 were not provided in the cited abstract, but it was highlighted as a key intermediate for potent analogs.[5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activity of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the potency of compounds against specific kinase targets.
Materials:
-
Recombinant kinase enzyme (e.g., CK2, Chek1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound
-
Assay buffer
-
Detection reagents (e.g., radiometric, fluorescence-based, or antibody-based)
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase enzyme and its substrate in the appropriate assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate formed using a suitable detection method.
-
Data Analysis: Calculate the percentage of kinase activity relative to a control reaction without the inhibitor and determine the IC50 value.[5]
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are believed to be mediated through the modulation of key cellular signaling pathways.
One of the central pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. Inhibition of key kinases within this pathway is a validated strategy for cancer therapy. Quinoline-based compounds have been shown to target components of this and other related pathways.
Below are diagrams illustrating a general experimental workflow and a potential signaling pathway targeted by these compounds.
Figure 1: A generalized workflow for the screening and evaluation of novel anticancer compounds.
Figure 2: A diagram illustrating the potential inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents and enzyme inhibitors. The available data on structurally related compounds suggest that this class of molecules is likely to exhibit potent biological activities. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives to establish a clear structure-activity relationship (SAR) and to identify lead compounds with optimal therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these research and development efforts.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Quinoline Carboxylic Acids: A Technical Guide
Abstract
The quinoline ring system, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid moiety, these compounds exhibit a remarkable breadth of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of quinoline carboxylic acids, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegeneration. This document summarizes key quantitative data, details relevant signaling pathways and mechanisms of action, and provides standardized experimental protocols for the evaluation of these compounds, intended for researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives have long been a cornerstone of pharmaceutical development, with notable examples including the anti-malarial drug chloroquine and the broad-spectrum fluoroquinolone antibiotics. The addition of a carboxylic acid group to the quinoline scaffold often enhances the molecule's biological activity and modulates its pharmacokinetic properties. This functional group can act as a critical pharmacophore, engaging in hydrogen bonding and electrostatic interactions with biological targets. Recent research has unveiled the potential of quinoline carboxylic acids to modulate complex cellular processes, leading to a surge in their investigation as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] This guide will explore these therapeutic avenues, presenting the underlying mechanisms and supporting data for each.
Anticancer Applications
Quinoline carboxylic acids have demonstrated significant potential as anticancer agents through diverse mechanisms, including the inhibition of critical kinases and the modulation of oncogenic signaling pathways.
Mechanism of Action: Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that is overexpressed in numerous human cancers, where it plays a crucial role in promoting cell survival and proliferation.[2] Certain quinoline carboxylic acid derivatives, particularly those featuring an 8-hydroxy-7-carboxylic acid moiety, have been identified as potent inhibitors of Pim-1.[2] Molecular modeling and structural studies indicate that this scaffold interacts directly with key residues within the ATP-binding pocket of the kinase, specifically forming interactions with Asp186 and Lys67, thereby preventing ATP binding and subsequent substrate phosphorylation.[2]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various quinoline carboxylic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | >82% growth reduction | N/A |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | N/A |
| 2-phenylquinolin-4-amine derivative | HT-29 (Colon) | 8.12 | N/A |
| Quinoline Carboxylic Acid-Styryl Hybrid (5m) | 3T3-L1 (Adipogenesis model) | 0.330 | [3] |
| Quinoxaline-2-carboxylic acid | Pim-1 Kinase Inhibition | 0.074 | N/A |
| 8-hydroxy-quinoline-7-carboxylic acid derivatives | Pim-1 Kinase Inhibition | ~400 nM (Ki) | N/A |
Anti-inflammatory Applications
Chronic inflammation is a key driver of numerous diseases. Quinoline carboxylic acids have emerged as promising anti-inflammatory agents, primarily through the modulation of the NF-κB signaling pathway.
Mechanism of Action: NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, freeing the NF-κB dimer to translocate to the nucleus. Once in the nucleus, it binds to DNA and activates the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Studies have shown that certain quinoline derivatives can inhibit this pathway by interfering with the nuclear translocation of the p65 subunit, thereby preventing the activation of inflammatory gene expression.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity of quinoline carboxylic acids is often assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
| Compound/Derivative | Assay | Cell Line | IC₅₀ | Reference |
| Quinoline-4-carboxylic acid | LPS-induced NO Production | RAW 264.7 | Appreciable anti-inflammatory affinity | |
| Quinoline-3-carboxylic acid | LPS-induced NO Production | RAW 264.7 | Appreciable anti-inflammatory affinity | |
| Quinoline-O-carbamate (3f) | IL-6, IL-1β, NO Production | N/A | Potent reduction | N/A |
Antimicrobial Applications
The quinolone antibiotics are a well-established class of drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The core quinoline carboxylic acid structure is fundamental to this activity.
Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. Quinolone carboxylic acids bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to a halt in DNA replication and repair, ultimately causing bacterial cell death.
Quantitative Data: Antimicrobial Activity
The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound Class/Derivative | Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Quinolone-rhodanine conjugate (29) | M. tuberculosis H37Ra (dormant) | 3.3 (IC₅₀) | N/A | | Quinolone-rhodanine conjugate (30) | M. tuberculosis H37Ra (active) | 1.9 (IC₅₀) | N/A | | Quinoline derivative (9) | S. aureus | 0.12 | N/A | | Quinoline derivative (9) | S. typhi | 0.12 | N/A | | Quinoline derivative (15) | S. aureus | 0.8 (µM) | N/A | | Quinoline derivative (15) | B. cereus | <0.8 (µM) | N/A |
Applications in Neurodegenerative Diseases
Emerging research indicates that quinoline carboxylic acid derivatives may have therapeutic potential in multifactorial neurodegenerative diseases like Alzheimer's disease (AD) by targeting key enzymes involved in neurotransmitter metabolism and pathology.
Mechanism of Action: Multi-Target Inhibition
The pathology of Alzheimer's disease involves, in part, the depletion of the neurotransmitter acetylcholine (ACh) and oxidative stress. Enzymes such as acetylcholinesterase (AChE), which degrades ACh, and monoamine oxidases (MAOs), which contribute to oxidative stress, are key therapeutic targets. Certain quinoline carboxylic acid derivatives have been designed as multi-target inhibitors, capable of inhibiting both AChE and MAOs simultaneously.
Mechanism of Action: Wnt/β-catenin Pathway Activation
The Wnt/β-catenin signaling pathway is crucial for neuronal development and homeostasis. In the "off" state, β-catenin is phosphorylated by a destruction complex (containing GSK-3β) and targeted for degradation. Activation of the pathway, for instance by a Wnt3a ligand, inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription. A novel styryl-quinoline carboxylic acid has been shown to prevent adipogenesis by activating this pathway, suggesting a potential mechanism for influencing cell fate and function that could be relevant in neuroregeneration.[3]
Quantitative Data: Neuroprotective Activity
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Quinoline carboxylic acid (3c) | MAO-A | 0.51 | [N/A] |
| Quinoline carboxylic acid (3c) | MAO-B | 0.51 | [N/A] |
| Quinoline carboxylic acid (3i) | Acetylcholinesterase (AChE) | 4.36 | [N/A] |
| Quinoline-sulfonamide (a5) | MAO-A | 0.59 | N/A |
| Quinoline-sulfonamide (a12) | MAO-B | 0.47 | N/A |
| Quinoline-sulfonamide (a6) | AChE | 1.10 | N/A |
| Quinoline-O-carbamate (3f) | AChE | 1.3 | N/A |
Experimental Protocols
Synthesis: Pfitzinger Reaction for Quinoline-4-carboxylic Acids
The Pfitzinger reaction is a classical and efficient method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.
-
Principle: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to a more stable enamine. Finally, an intramolecular cyclization followed by dehydration yields the substituted quinoline-4-carboxylic acid.
-
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., acetone, acetophenone, pyruvic acid)
-
Base (e.g., Potassium Hydroxide - KOH, 30% aqueous solution)
-
Solvent (e.g., Ethanol)
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
-
-
Procedure:
-
Dissolve isatin (1 equivalent) and the carbonyl compound (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add the aqueous KOH solution (3-4 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in water.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 using dilute HCl or acetic acid.
-
The quinoline-4-carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
-
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compound (quinoline carboxylic acid derivative)
-
Sterile 96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
-
Antimicrobial Susceptibility: Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that shows no visible bacterial growth (turbidity) after incubation.
-
Materials:
-
Bacterial strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare Compound Dilutions: Dispense 50 µL of sterile broth into all wells of a 96-well plate. In the first column, add 50 µL of the test compound at 2x the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate.
-
Prepare Inoculum: Suspend several colonies from a fresh (18-24 hour) agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except for a sterility control well). This brings the final volume to 100 µL and halves the compound concentrations to their final test values. Include a growth control well (inoculum + broth, no compound).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed.
-
Conclusion
Quinoline carboxylic acids represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of activity against cancer, inflammation, microbial pathogens, and neurodegenerative processes underscores their value as a privileged scaffold in drug discovery. The ability to systematically modify the quinoline core allows for the fine-tuning of activity against specific targets and the optimization of pharmacokinetic properties. The data and protocols presented in this guide provide a foundational resource for researchers aiming to explore and harness the therapeutic potential of this remarkable chemical class. Future work will likely focus on developing derivatives with enhanced target specificity and improved safety profiles for clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and approved pharmaceuticals. The 2-hydroxyquinoline-3-carboxylic acid core, in particular, has emerged as a valuable pharmacophore in the design of various enzyme inhibitors. The presence of a bromine atom at the 6-position offers a handle for further chemical modification and can significantly influence the compound's physicochemical properties and biological activity, making it an attractive starting point for medicinal chemistry campaigns.
This document provides an overview of the potential applications of this compound and its derivatives in medicinal chemistry, with a focus on its role as a scaffold for the development of protein kinase inhibitors. While specific biological data for the 6-bromo derivative is limited in publicly available literature, the broader class of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids (the predominant tautomeric form of 2-hydroxyquinoline-3-carboxylic acids) has demonstrated inhibitory activity against key cellular targets.
Potential Therapeutic Applications
The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold has been identified as a promising starting point for the development of inhibitors for several important enzyme families.
Protein Kinase CK2 Inhibition
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 is a validated strategy for cancer therapy. Several derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2.[1]
Prostaglandin Synthase Inhibition
While direct evidence is not yet available for this compound, the related 6-bromo-3-methylquinoline scaffold has been explored for the inhibition of prostaglandin F2α synthase. This suggests that the 6-bromoquinoline core may be a viable starting point for developing inhibitors of prostaglandin synthases, which are key enzymes in the inflammatory pathway.
Quantitative Data
The following table summarizes the inhibitory activity of various 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives against protein kinase CK2, as reported in the literature. It is important to note that the specific 6-bromo derivative is not included in this dataset, but the data provides a valuable structure-activity relationship (SAR) context for this chemical class.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) for CK2[1] |
| 4a | H | H | H | H | > 50 |
| 4b | 6-Cl | H | H | H | 1.8 |
| 4c | 7-Cl | H | H | H | 1.1 |
| 4d | 8-Cl | H | H | H | 1.3 |
| 4e | 6,8-diCl | H | H | H | 0.8 |
| 4f | 5,7-diCl | H | H | H | 0.9 |
| 4g | 6-Br | H | H | H | N/A |
| 4h | 7-NO2 | H | H | H | 0.65 |
N/A: Data not available in the cited literature.
Experimental Protocols
Synthesis of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid
A general and adaptable two-step synthetic protocol for 2-oxo-1,2-dihydroquinoline-3-carboxylic acids is described below. This can be adapted for the synthesis of the 6-bromo derivative starting from the appropriately substituted aniline.
Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)methylene)malonate
-
A mixture of 4-bromoaniline (10 mmol), diethyl 2-(ethoxymethylene)malonate (10 mmol), and ethanol (20 mL) is heated at reflux for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate product.
Step 2: Cyclization to 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid
-
The diethyl 2-((4-bromophenyl)amino)methylene)malonate (5 mmol) is added to a preheated high-boiling point solvent such as Dowtherm A (25 mL) at 250 °C.
-
The mixture is stirred at this temperature for 15-30 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with hexane.
-
The precipitated solid is collected by filtration, washed with hexane, and then treated with a 10% aqueous sodium hydroxide solution.
-
The aqueous solution is heated to boiling, cooled, and then acidified with concentrated hydrochloric acid.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
In Vitro Protein Kinase CK2 Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of compounds against protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (γ-³²P-ATP for radiometric assay or cold ATP for non-radiometric assays)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the test compound dilutions, the peptide substrate, and the CK2 enzyme.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated radioactive ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General synthetic route to this compound.
Caption: Proposed mechanism of action via Protein Kinase CK2 inhibition.
Caption: Workflow for determining the inhibitory activity of test compounds.
References
Application Notes and Protocols for 6-Bromo-2-hydroxyquinoline-3-carboxylic acid: A Versatile Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-hydroxyquinoline-3-carboxylic acid, and its predominant tautomeric form, 6-Bromo-3-hydroxyquinolin-2(1H)-one, represent a privileged heterocyclic scaffold in medicinal chemistry. This quinoline derivative serves as a versatile starting material for the synthesis of a diverse range of biologically active compounds. The presence of the bromine atom at the C6 position enhances lipophilicity, potentially improving cell membrane permeability and target engagement, while the hydroxyl and carboxylic acid moieties offer reactive sites for further chemical modifications.[1]
Derivatives of this scaffold have demonstrated significant potential in oncology and infectious disease research, exhibiting promising anticancer and antimicrobial activities. The core structure is a known pharmacophore for targeting various enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] This document provides detailed application notes on the research uses of this compound and comprehensive protocols for its derivatization and biological evaluation.
Application Notes
Anticancer Drug Discovery
The 6-bromo-quinolinone core is a key constituent in the design of novel anticancer agents. Structurally related compounds have exhibited potent antiproliferative activity against a range of human cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of protein kinases that are critical for cancer cell survival and proliferation.
Key Protein Kinase Targets:
-
Checkpoint Kinase 1 (Chek1): A pivotal enzyme in the DNA damage response pathway. Inhibition of Chek1 can sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents. 6-substituted indolylquinolinones, which share a similar structural backbone, have been identified as potent inhibitors of Chek1.[1]
-
DNA-Dependent Protein Kinase (DNA-PK): Another key player in the DNA damage repair pathway. Its inhibition can lead to increased cancer cell death.[1]
-
Protein Kinase CK2: An enzyme implicated in various cellular processes, including cell growth, proliferation, and apoptosis. The 3-quinoline carboxylic acid scaffold is a known inhibitor of CK2.[2]
Antimicrobial Research
Derivatives of the quinolinone scaffold have also been investigated for their antimicrobial properties. By modifying the core structure, researchers can develop compounds with activity against various bacterial and fungal strains. The exploration of this scaffold contributes to the search for new antibiotics to combat drug-resistant pathogens.
Intermediate for Organic Synthesis
This compound is a valuable intermediate in organic synthesis. The reactive hydroxyl and carboxylic acid groups, along with the bromine atom which can participate in cross-coupling reactions, allow for the construction of more complex molecules. This makes it a foundational building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Quantitative Data
While specific quantitative biological data for this compound is limited in publicly available literature, the following tables provide data for structurally related compounds, offering a benchmark for its potential activity.
Table 1: Anticancer Activity of 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one Derivatives
| Compound ID | Substitution on Phenyl Ring | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) | MRC-5 (Normal Cell) IC₅₀ (µM) |
| 8a | H | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |
| 8d | 3-CH₃ | 59.15 ± 5.73 | 72.45 ± 2.90 | > 100 |
| 8e | 4-CH₃ | 35.14 ± 6.87 | 63.15 ± 1.63 | > 100 |
| Erlotinib | - | 9.9 ± 0.14 | - | - |
Data from a study on structurally similar quinazoline derivatives, demonstrating the potential for 6-bromo substituted heterocyclic compounds to exhibit anticancer activity.[1]
Table 2: Protein Kinase CK2 Inhibitory Activity of 3-Quinoline Carboxylic Acid Derivatives
| Compound Class | Number of Compounds Tested | Range of IC₅₀ (µM) |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | Not specified | 0.65 - 18.2 |
| 2-Aminoquinoline-3-carboxylic acid derivatives | Not specified | 0.65 - 18.2 |
This data highlights the potential of the 3-quinoline carboxylic acid scaffold, present in the target compound, to act as an inhibitor of Protein Kinase CK2.[2]
Experimental Protocols
Protocol 1: Derivatization of this compound
This protocol describes the O-alkylation and N-alkylation of the tautomeric form, 6-Bromo-3-hydroxyquinolin-2(1H)-one, to generate a library of derivatives for biological screening.
O-Alkylation
-
To a solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in 10 mL of N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
N-Alkylation
-
To a solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in 10 mL of anhydrous DMF under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the desired alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Derivatization workflow for this compound.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Workflow for the MTT-based cytotoxicity assay.
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase (e.g., CK2).
-
Reagents and Buffers: Prepare the kinase reaction buffer, substrate solution (a specific peptide or protein), ATP solution, and the test compound at various concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Simplified signaling pathway showing potential kinase inhibition.
Conclusion
This compound is a valuable and versatile tool for chemical biology and drug discovery. Its utility as a scaffold for generating libraries of compounds with potential anticancer and antimicrobial activities makes it a compound of significant interest. The provided protocols offer a starting point for researchers to explore the derivatization of this scaffold and to evaluate the biological activities of the resulting molecules. Further investigation into the specific molecular targets and mechanisms of action of these derivatives will be crucial for the development of novel therapeutic agents.
References
Application Notes and Protocols for 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The quinolin-2(1H)-one core is found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer and enzyme inhibitory properties. The presence of a bromine atom at the C6-position can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound, with a focus on its potential as a protein kinase inhibitor.
Chemical Information
| Property | Value |
| CAS Number | 99465-06-2[1] |
| Molecular Formula | C₁₀H₆BrNO₃[1] |
| Molecular Weight | 268.06 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |
Synthesis Protocol
A plausible and adaptable method for the synthesis of this compound is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via the Gould-Jacobs reaction.
Materials:
-
4-Bromoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Hexane or ether
-
Standard laboratory glassware and heating equipment
Procedure:
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 100-120°C for 1-2 hours.
-
Monitor the reaction for the disappearance of the aniline starting material by Thin Layer Chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure to yield the intermediate, diethyl (4-bromoanilino)methylenemalonate.
Step 2: Thermal Cyclization
-
To the flask containing the intermediate from Step 1, add a high-boiling point solvent (e.g., Dowtherm A).
-
Heat the mixture to 240-260°C for 30-60 minutes.
-
Monitor the formation of the quinoline product by TLC.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
Filter the solid product and wash with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling point solvent.
Step 3: Hydrolysis
-
Suspend the crude ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, a singlet for the C4-proton, and exchangeable protons for the hydroxyl and carboxylic acid groups. |
| ¹³C NMR | Signals corresponding to the quinoline core, carboxylic acid, and carbon atoms bearing the bromo and hydroxyl groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (268.06 g/mol ). |
| HPLC | A single major peak indicating high purity. |
Note: Spectral data (¹H NMR, MS, IR) for this compound can be found in chemical databases and supplier websites for comparison.[2][3]
Application Notes: Biological Activity
Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2.[4] Specifically, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, an isomer of the title compound, has been shown to decrease the activity of protein kinase CK2.[5] This suggests that this compound may also exhibit inhibitory activity against this or other kinases.
Potential Mechanism of Action as a Kinase Inhibitor
Caption: Inhibition of protein kinase activity by this compound.
Experimental Protocols: Biological Assays
Protein Kinase CK2 Inhibition Assay
This protocol is adapted from studies on related 3-quinoline carboxylic acid derivatives as protein kinase CK2 inhibitors.[4][5]
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
ATP, [γ-³²P]ATP or fluorescently labeled ATP analog
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase detection system (e.g., phosphocellulose paper and scintillation counter, or fluorescence polarization reader)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the assay buffer, the peptide substrate, and the test compound dilutions.
-
Initiate the reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP or the fluorescent analog) and the CK2 enzyme.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data for a Related Compound:
| Compound | Target | Activity | Concentration |
| 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | 22% decrease in activity | 33 µM[5] |
In Vitro Anticancer Activity (MTT Assay)
This general protocol can be used to screen for the cytotoxic effects of this compound against various cancer cell lines.
Workflow for MTT Assay
References
- 1. scbt.com [scbt.com]
- 2. 99465-06-2|this compound|BLD Pharm [bldpharm.com]
- 3. 6-BROMO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID (99465-06-2) 1H NMR spectrum [chemicalbook.com]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis and Evaluation of 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline and quinolin-2(1H)-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The strategic incorporation of a bromine atom at the C6-position and a carboxylic acid group at the C3-position of the 2-hydroxyquinoline core presents a versatile platform for developing novel therapeutic agents. The bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement, while the hydroxyl and carboxylic acid groups offer reactive sites for further derivatization.[1][3]
These application notes provide a comprehensive overview of the synthesis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid derivatives, along with protocols for evaluating their potential biological activities. The methodologies and data presented are intended to serve as a foundational guide for researchers engaged in the discovery and development of novel quinoline-based therapeutics.
Physicochemical and Spectroscopic Data
The parent compound, this compound, serves as the primary starting material for derivatization. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 99465-06-2 | [4][5] |
| Molecular Formula | C₁₀H₆BrNO₃ | [4][5] |
| Molecular Weight | 268.06 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Spectroscopic Data | 1H NMR, 13C NMR, IR, MS data are available through chemical databases. | [7] |
Synthesis of Derivatives: Experimental Protocols
The primary strategies for derivatization involve modifications at the N1-position (alkylation) and the O2/O3-positions (etherification/esterification), leveraging the reactivity of the quinolinone scaffold.[3]
Protocol 1: General N-Alkylation of this compound
This protocol describes the alkylation of the nitrogen atom at the N1 position.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Ethyl acetate
-
Brine solution
-
Ice-cold water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in 10 mL of DMF, add anhydrous K₂CO₃ (2.0 mmol).
-
Stir the resulting mixture vigorously at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.[3]
-
Heat the reaction mixture to 60-70°C and maintain stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, allow the mixture to cool to room temperature and pour it into 50 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution (20 mL).[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography (silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-alkylated derivative.
General workflow for the N-alkylation of this compound.
Biological Activity and Applications
Derivatives of the quinoline and quinolinone core have demonstrated significant potential in drug development, particularly as anticancer and antimicrobial agents.[1][8] The data below for structurally related compounds illustrates the therapeutic promise of this chemical class.
Anticancer Activity
Quinazolinone derivatives, which are structurally related to quinolinones, have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical signaling pathways like ALK/PI3K/AKT.[9] The cytotoxic effects of several related compounds against various cancer cell lines are summarized below.
| Compound Class | Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Quinazolinone | Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative) | A549 (Lung) | 0.44 | [9] |
| Quinazolinone | Doxorubicin (Control) | A549 (Lung) | 0.52 | [9] |
| Quinazolinone | Paclitaxel (Control) | A549 (Lung) | 0.64 | [9] |
| Tetrahydroisoquinoline | (-)-Jorumycin | HCT-116 (Colon) | 0.0019 - 0.0243 | [10] |
| Ruthenium(II) Complex | Ru(quin)₂ (with 8-hydroxyquinoline) | T47D (Breast) | 48.3 | [11] |
| Ruthenium(II) Complex | Ru(quin)₂ (with 8-hydroxyquinoline) | MDA-MB-231 (Breast) | 45.5 | [11] |
| 3-Quinoline Carboxylic Acid | Derivative of 2-aminoquinoline-3-carboxylic acid | Protein Kinase CK2 | 0.65 - 18.2 | [12] |
Antimicrobial Activity
Various quinoline derivatives exhibit potent antibacterial and antifungal activity.[8] They are effective against both Gram-positive and Gram-negative bacteria.
| Compound Class | Bacteria | MIC (µg/mL) | Reference |
| 2-Chloroquinolin-3-yl derivative | S. aureus | 6.25 | [8] |
| 2-Chloroquinolin-3-yl derivative | E. coli | 6.25 | [8] |
| Fluoro-quinoline carboxylate | E. coli | 100 | [13] |
Protocols for Biological Evaluation
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of synthesized derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. apjhs.com [apjhs.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 6-BROMO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID (99465-06-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium(II) Complex with 8-Hydroxyquinoline Exhibits Antitumor Activity in Breast Cancer Cell Lines [mdpi.com]
- 12. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: 6-Bromo-2-hydroxyquinoline-3-carboxylic acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a versatile class of heterocyclic compounds with intrinsic photophysical properties that make them valuable scaffolds for the development of fluorescent probes. Their utility in cellular imaging and chemical sensing is well-established. 6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a member of this family, and while specific data on its direct application in fluorescence microscopy is limited in publicly available literature, its structural motifs suggest potential as a fluorescent probe. The quinoline core can provide fluorescence, while the bromo- and carboxylic acid functional groups offer handles for further chemical modification or can influence the molecule's localization and interactions within a cellular environment.
These application notes provide a generalized framework for the characterization and application of this compound and similar quinoline derivatives in fluorescence microscopy. The protocols are based on established methods for related compounds and should be adapted and optimized for specific experimental contexts.
Photophysical Properties
Table 1: Photophysical Data of a Representative Isoquinoline Derivative
| Compound Name/Reference | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Conditions |
| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 410 | 0.963 | 54 | 0.1 M H₂SO₄ |
| This compound | To be determined | To be determined | To be determined | To be determined | e.g., PBS, pH 7.4 |
Experimental Protocols
The following are generalized protocols for the application of quinoline-based fluorescent probes in cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is essential for each specific cell type and experimental design.
General Protocol for Live Cell Imaging
This protocol outlines the steps for staining live cells with a fluorescent quinoline derivative.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Complete cell culture medium appropriate for the cell line
-
Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells on imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Probe Loading:
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. Incubation times may need to be optimized.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope. The excitation and emission wavelengths will need to be determined based on the spectral properties of the compound.
-
Application Notes and Protocols for the Purification of 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities that may have been introduced during the synthesis or as byproducts of the reaction. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using this method. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 99465-06-2[1] |
| Molecular Formula | C₁₀H₆BrNO₃[1] |
| Molecular Weight | 268.06 g/mol [1] |
| Appearance | Likely a solid, potentially off-white to brown in its crude form. |
| Melting Point | Not definitively reported in publicly available literature. This should be determined experimentally for the crude and purified product to assess purity. |
| Solubility | Quantitative solubility data is not readily available. A solvent screening is necessary to determine an appropriate recrystallization solvent. Generally, quinoline derivatives show solubility in polar organic solvents. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for selecting a suitable solvent and performing the recrystallization.
3.1. Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Watch glass
-
Powder funnel
-
Filter paper
-
Büchner funnel and filtration flask
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
3.2. Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Completely dissolve the compound at high temperatures.
-
Have very low solubility for the compound at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Procedure for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor solubility at room temperature and add more solvent dropwise until the solid dissolves.
-
Allow the solutions to cool slowly to room temperature and then place them in an ice bath.
-
The solvent that results in the formation of a large quantity of crystals upon cooling is a good candidate for recrystallization.
Hypothetical Solvent Screening Data:
The following table can be used to record observations during the solvent screening process.
| Solvent | Solubility at Room Temp. | Solubility when Heated | Crystal Formation on Cooling | Suitability |
| Ethanol | Sparingly soluble | Soluble | Good crystal formation | Promising |
| Methanol | Sparingly soluble | Soluble | Good crystal formation | Promising |
| Ethyl Acetate | Slightly soluble | Soluble | Moderate crystal formation | Possible |
| Water | Insoluble | Insoluble | - | Unsuitable |
| Ethanol/Water (e.g., 9:1) | Sparingly soluble | Soluble | Excellent crystal formation | Excellent Candidate |
3.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add the chosen solvent (or solvent mixture) in small portions while gently heating and stirring the mixture on a hot plate. Continue adding the solvent until the compound is completely dissolved. It is important to use the minimum amount of hot solvent necessary to fully dissolve the compound to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-warmed funnel and filter flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point range is indicative of increased purity. Further analysis by techniques such as NMR or HPLC can also be performed.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Incorrect solvent choice; insufficient solvent. | Select a more suitable solvent; add more solvent. |
| No crystals form on cooling | Too much solvent was used; the solution is not supersaturated. | Evaporate some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| "Oiling out" | The compound's melting point is lower than the solvent's boiling point; the solution is cooling too quickly. | Reheat the solution to dissolve the oil, add a small amount of a more suitable co-solvent, and allow for slower cooling. |
| Colored crystals | Colored impurities are present. | Use activated charcoal during the dissolution step. A second recrystallization may be necessary. |
| Low yield | Too much solvent was used; premature filtration; the compound is still significantly soluble at low temperatures. | Use the minimum amount of hot solvent; ensure complete cooling before filtration; consider a different solvent with lower solubility at cold temperatures. |
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and development due to its structural similarity to compounds with known biological activity. Accurate and reliable quantification of this compound is essential for purity assessment, stability studies, and quality control in drug discovery and manufacturing. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method utilizes a C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection, providing excellent resolution and sensitivity.
Physicochemical Properties of the Analyte
-
Molecular Weight: 268.06 g/mol [1]
-
Chemical Structure: The presence of the quinoline core, a chromophore, allows for strong UV absorbance, making UV detection a suitable analytical technique. The carboxylic acid and hydroxyl groups contribute to its polarity.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water. To prepare, add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
3. Chromatographic Conditions
The following HPLC conditions are recommended for the analysis. These are based on methods for similar quinoline carboxylic acid compounds and provide a strong starting point for method optimization.[3][6]
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 15% B; 2-12 min: 15-85% B; 12-14 min: 85% B; 14-15 min: 85-15% B; 15-20 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 285 nm (This may require optimization based on the UV spectrum of the compound) |
| Run Time | 20 minutes |
Data Presentation
Table 1: Hypothetical Calibration Curve Data
This table represents example data for a five-point calibration curve.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 125,340 |
| 10 | 251,680 |
| 25 | 630,150 |
| 50 | 1,255,900 |
| 100 | 2,510,200 |
| R² | 0.9998 |
Table 2: System Suitability and Precision Data
This table shows example data for system suitability and precision from six replicate injections of a 25 µg/mL standard.
| Injection | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Theoretical Plates |
| 1 | 8.72 | 630,150 | 1.15 | 11,500 |
| 2 | 8.71 | 628,990 | 1.16 | 11,550 |
| 3 | 8.73 | 631,050 | 1.14 | 11,480 |
| 4 | 8.72 | 629,500 | 1.15 | 11,520 |
| 5 | 8.71 | 632,100 | 1.16 | 11,490 |
| 6 | 8.72 | 630,800 | 1.15 | 11,510 |
| Mean | 8.72 | 630,432 | 1.15 | 11,508 |
| %RSD | 0.09% | 0.20% | - | - |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis.
The described RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward mobile phase composition makes this method easily adaptable in most analytical laboratories. The protocol is suitable for routine quality control, purity assessment, and other research applications in the pharmaceutical industry. Further method validation for parameters such as specificity, linearity, accuracy, and limits of detection and quantification should be performed as per regulatory requirements.
References
- 1. scbt.com [scbt.com]
- 2. 6-Bromo-2-hydroxy-quinoline-3-carboxylic acid - CAS:99465-06-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Application Note: NMR Spectroscopic Analysis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
Abstract
This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid. This compound is of interest to researchers in medicinal chemistry and drug development. The note includes predicted ¹H and ¹³C NMR data, a standardized experimental workflow, and a detailed protocol for sample preparation and data acquisition.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceuticals. A thorough structural characterization is essential for its application in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document outlines the expected NMR spectral data and a standard operating procedure for its acquisition.
Predicted NMR Spectroscopic Data
Due to the limited availability of directly published and assigned NMR spectra for this compound, the following data is a prediction based on the analysis of structurally related compounds. The chemical shifts are reported in parts per million (ppm) and are referenced to a standard solvent signal.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| H4 | ~8.5 | s | - | 1H | Ar-H |
| H5 | ~8.0 | d | ~8.5 | 1H | Ar-H |
| H7 | ~7.8 | dd | ~8.5, ~2.0 | 1H | Ar-H |
| H8 | ~8.2 | d | ~2.0 | 1H | Ar-H |
| OH (enol) | ~12-14 | br s | - | 1H | OH |
| COOH | ~11-13 | br s | - | 1H | COOH |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |
| C2 | ~165 | C-OH |
| C3 | ~110 | C-COOH |
| C4 | ~140 | Ar-C |
| C4a | ~145 | Ar-C |
| C5 | ~130 | Ar-C |
| C6 | ~120 | C-Br |
| C7 | ~135 | Ar-C |
| C8 | ~125 | Ar-C |
| C8a | ~140 | Ar-C |
| COOH | ~170 | C=O |
Note: Predicted values are based on data from similar quinoline structures and general substituent effects. Actual experimental values may vary.
Experimental Protocol
This section details the methodology for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the acidic protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, or more, as needed for adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process.
Application Note: Mass Spectrometric Analysis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometric analysis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a compound of interest in pharmaceutical research. The described methodology utilizes Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique suitable for the analysis of polar, thermally labile molecules. This document outlines sample preparation, instrumental parameters, and expected fragmentation patterns, offering a comprehensive guide for the characterization and quantification of this compound.
Introduction
This compound possesses a chemical structure that suggests potential applications in drug discovery and development. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and for pharmacokinetic and pharmacodynamic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose due to its high sensitivity and specificity. This note details the expected mass spectrometric behavior of this compound, including its primary fragmentation pathways, to aid researchers in their analytical endeavors.
Quantitative Data Summary
The expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound in both positive and negative ion modes are summarized in the table below. The presence of a bromine atom will result in a characteristic isotopic pattern with M and M+2 peaks of nearly equal intensity.
| Ion Type | Predicted m/z ([M] for ⁷⁹Br) | Predicted m/z ([M+2] for ⁸¹Br) | Proposed Neutral Loss |
| [M-H]⁻ | 265.95 | 267.95 | - |
| [M-H-H₂O]⁻ | 247.94 | 249.94 | H₂O (18.01 u) |
| [M-H-CO₂]⁻ | 221.96 | 223.96 | CO₂ (44.00 u) |
| [M+H]⁺ | 267.96 | 269.96 | - |
| [M+H-H₂O]⁺ | 249.95 | 251.95 | H₂O (18.01 u) |
| [M+H-CO]⁺ | 239.97 | 241.97 | CO (27.99 u) |
| [M+H-COOH]⁺ | 222.97 | 224.97 | COOH (45.00 u) |
Experimental Protocols
Sample Preparation
A standard protocol for the preparation of this compound for mass spectrometric analysis is as follows:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition or a compatible solvent to a final concentration in the range of 1-10 µg/mL.[1]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer. This is a critical step to prevent instrument contamination and blockages.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be employed for comprehensive analysis.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow: 10-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted below.
Caption: Experimental workflow for LC-MS analysis.
Proposed Fragmentation Pathway (Negative Ion Mode)
Based on the known fragmentation of quinoline and carboxylic acid moieties, a plausible fragmentation pathway in negative ion mode is proposed. The initial deprotonation is expected to occur at the carboxylic acid group. Subsequent fragmentation may involve the loss of water and carbon dioxide.
Caption: Proposed fragmentation in negative ESI mode.
Proposed Fragmentation Pathway (Positive Ion Mode)
In positive ion mode, protonation is likely to occur on the quinoline nitrogen. The fragmentation cascade could involve the loss of water, carbon monoxide, and the entire carboxylic acid group.
Caption: Proposed fragmentation in positive ESI mode.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The provided experimental parameters and expected fragmentation data will serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis. The methodologies can be adapted and optimized for specific instrumentation and analytical requirements.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and adaptable method is a variation of the Gould-Jacobs reaction. This multi-step synthesis involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.
Q2: What are the critical steps in this synthesis that require careful control?
A2: The two most critical steps are the thermal cyclization and the final hydrolysis. The cyclization requires high temperatures, which can lead to product degradation if not properly controlled. The hydrolysis of the ester to the carboxylic acid needs to be carried out under conditions that avoid decarboxylation or other side reactions.
Q3: I am observing a very low yield after the cyclization step. What are the likely causes?
A3: Low yields in the cyclization step are common and can be attributed to several factors. Incomplete reaction due to insufficient temperature or reaction time is a primary cause. Additionally, decomposition of the starting material or product at high temperatures can lead to the formation of tarry byproducts, reducing the isolated yield.[1]
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved by recrystallization. After hydrolysis and acidification, the crude product precipitates out of the aqueous solution. This precipitate can be collected by filtration and then recrystallized from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain the pure carboxylic acid.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis.
Problem 1: Low Yield or No Formation of Diethyl 2-((4-bromoanilino)methylene)malonate (Intermediate 1)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is heated to reflux (around 100-130°C) for a sufficient duration (typically 1-4 hours).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Impure Reactants | - Use freshly distilled 4-bromoaniline and diethyl ethoxymethylenemalonate. |
| Incorrect Stoichiometry | - Use a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate.[1] |
Problem 2: Low Yield or Tar Formation during Thermal Cyclization of Intermediate 1
| Potential Cause | Recommended Solution |
| Insufficient Temperature | - The cyclization requires high temperatures, typically in the range of 250-300°C.[1] - Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to maintain a consistent high temperature.[1][2] |
| Reaction Time Too Short | - Increase the reaction time at the optimal temperature. Monitor by TLC to determine completion. |
| Decomposition at High Temperature | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1] - Consider using microwave irradiation, which can shorten reaction times and potentially improve yields by providing rapid and uniform heating.[3] |
| Oxidation | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Incomplete Hydrolysis of Ethyl 6-Bromo-2-hydroxyquinoline-3-carboxylate (Intermediate 2)
| Potential Cause | Recommended Solution |
| Insufficient Base | - Use a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide. |
| Short Reaction Time | - Ensure the reaction is refluxed for an adequate amount of time to ensure complete saponification. Monitor by TLC. |
| Poor Solubility of the Ester | - Use a co-solvent such as ethanol to increase the solubility of the ester in the aqueous base. |
Problem 4: Difficulty in Isolating/Purifying the Final Product
| Potential Cause | Recommended Solution |
| Product is Soluble in the Aqueous Solution | - After hydrolysis, ensure the solution is acidified to a pH of approximately 2-3 to precipitate the carboxylic acid. |
| Presence of Impurities | - Recrystallize the crude product from a suitable solvent. Common solvents for similar compounds include DMF, ethanol, or acetic acid.[4] |
| Oily Product | - If the product oils out instead of crystallizing, try trituration with a non-polar solvent like hexane to induce solidification.[1] |
Experimental Protocols
Synthesis of Diethyl 2-((4-bromoanilino)methylene)malonate (Intermediate 1)
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
Cool the reaction mixture to room temperature. The crude product often solidifies upon cooling and can be used in the next step without further purification. If desired, the product can be recrystallized from ethanol.
Synthesis of Ethyl 6-Bromo-2-hydroxyquinoline-3-carboxylate (Intermediate 2) via Thermal Cyclization
-
Place the crude diethyl 2-((4-bromoanilino)methylene)malonate in a flask containing a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 250°C under a nitrogen atmosphere with vigorous stirring for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Synthesis of this compound (Final Product)
-
Suspend the crude ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Diethyl 2-((4-bromoanilino)methylene)malonate (Intermediate 1) Analogs
| Aniline Derivative | Malonate Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-bromoaniline | Diethyl ethoxymethylenemalonate | Acetonitrile | Reflux | 4 | 75 | [4] |
| Aniline | Diethyl ethoxymethylenemalonate | None | 100-130 | 1-2 | >95 (crude) | [1] |
Table 2: Conditions for Thermal Cyclization of Diethyl anilinomethylenemalonate Analogs
| Intermediate | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Diethyl anilinomethylenemalonate | Conventional | Dowtherm A | 250 | 30-60 min | ~70-90 | [1] |
| Diethyl anilinomethylenemalonate | Microwave | None | 250 | 10 min | 1 | [3] |
| Diethyl anilinomethylenemalonate | Microwave | None | 300 | 10 min | 37 | [3] |
| Diethyl anilinomethylenemalonate | Microwave | None | 300 | 5 min | 47 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the thermal cyclization step.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid. The information provided is based on established methodologies for quinoline synthesis, particularly the Friedländer condensation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the proposed Friedländer condensation of 2-amino-5-bromobenzaldehyde and diethyl malonate.
Q1: My reaction yield is very low, or I am recovering unreacted starting materials. What are the likely causes and how can I improve the yield?
A1: Low yields in the Friedländer synthesis can be attributed to several factors. Key areas to investigate include:
-
Inadequate Catalyst: The choice and amount of base or acid catalyst are critical. If using a base like potassium tert-butoxide, ensure it is fresh and handled under anhydrous conditions. The amount of catalyst may also need optimization; too little may result in an incomplete reaction, while too much can promote side reactions.[1]
-
Suboptimal Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of reactants or the formation of tar-like byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Presence of Water: Moisture can interfere with the reaction, especially when using organometallic or strongly basic catalysts. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Poor Reactivity of Starting Materials: The electronic properties of the 2-amino-5-bromobenzaldehyde can influence its reactivity. While the bromo group is electron-withdrawing, the amino group is activating, but overall reactivity might be lower than in unsubstituted analogs.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge. Potential side reactions include:
-
Self-condensation of Diethyl Malonate: Under basic conditions, diethyl malonate can undergo self-condensation. This can be minimized by the slow addition of the base to the reaction mixture containing both starting materials.
-
Aldol Condensation: The 2-amino-5-bromobenzaldehyde can potentially undergo self-condensation, although this is less likely under controlled conditions. To avoid side reactions like aldol condensation of ketones under alkaline conditions, the imine analogue of the o-aniline can be used to replace the o-aniline.[1]
-
Decarboxylation: If the reaction temperature is too high during the synthesis or workup of the carboxylic acid, decarboxylation of the product can occur.
To minimize side products, carefully control the reaction temperature, the rate of addition of reagents, and the stoichiometry of the reactants.
Q3: The purification of the final product, this compound, is proving to be difficult. What purification strategies are recommended?
A3: The purification of quinoline carboxylic acids can be challenging due to their polarity and potentially low solubility.
-
Recrystallization: This is often the most effective method for purifying the final carboxylic acid. A variety of solvents should be screened to find one in which the product is sparingly soluble at room temperature but readily soluble when hot. Suitable solvents might include ethanol, acetic acid, or dimethylformamide (DMF).[2]
-
Acid-Base Extraction: An acid-base workup can be used to separate the carboxylic acid product from neutral or basic impurities. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove impurities, and then re-precipitated by the addition of acid.
-
Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be difficult due to streaking. If this method is necessary, it is often beneficial to add a small amount of acetic acid or formic acid to the eluent.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials, the intermediate ester, and the final carboxylic acid product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical quantitative data for the optimization of the synthesis of ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate, the intermediate in the synthesis of the target molecule.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (0.2) | Ethanol | 80 | 12 | 45 |
| 2 | Potassium tert-butoxide (1.1) | THF | 65 | 6 | 75 |
| 3 | Potassium tert-butoxide (1.1) | Dioxane | 100 | 4 | 82 |
| 4 | Sodium Ethoxide (1.1) | Ethanol | 80 | 8 | 68 |
| 5 | DBU (1.1) | Acetonitrile | 80 | 10 | 62 |
| 6 | Potassium tert-butoxide (1.5) | Dioxane | 100 | 4 | 78 (with side products) |
| 7 | Potassium tert-butoxide (1.1) | Dioxane | 80 | 8 | 70 |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route based on the Friedländer condensation.
Step 1: Synthesis of Ethyl 6-Bromo-2-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in anhydrous dioxane.
-
Reagent Addition: While stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 100°C and maintain it at this temperature for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the purified ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Reagent Addition: Add sodium hydroxide (3 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux for 4 hours, or until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Purification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or DMF.[2]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support center for the purification of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid (CAS 99465-06-2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding aniline and aldehyde precursors, as well as side-products from the cyclization reaction. Depending on the synthetic route, isomers or related quinoline derivatives may also be present. The presence of colored impurities is also a frequent issue with quinoline derivatives, which can arise from oxidation or side reactions.[1]
Q2: My purified this compound is yellow or brown, but I expect a white or off-white solid. Is this normal?
A2: While the pure compound is expected to be a light-colored solid, many quinoline derivatives are susceptible to coloration upon exposure to air and light, which may not necessarily indicate significant impurity.[1] However, for high-purity applications, the color should be minimized. This coloration can often be due to trace oxidized impurities.[1]
Q3: What is the best method for purifying crude this compound?
A3: Recrystallization is the most common and often effective method for purifying this compound. The choice of solvent is critical and may require some experimentation. For more challenging purifications, column chromatography can be employed, although the polar nature of the carboxylic acid and hydroxyl groups can sometimes lead to tailing on silica gel.
Q4: Can I use activated charcoal to decolorize my product?
A4: Yes, activated charcoal can be an effective way to remove colored impurities.[2] It should be added to the hot solution of your compound during recrystallization, followed by a hot filtration step to remove the charcoal before allowing the solution to cool and crystallize.[2]
Troubleshooting Guide
Issue 1: Low Recovery or Yield After Recrystallization
Low recovery is a common issue in recrystallization and can be attributed to several factors.[2]
-
Possible Cause 1: Using too much solvent.
-
Solution: The most frequent reason for low yield is using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor.[2] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Possible Cause 2: Premature crystallization.
-
Solution: If crystals form too quickly during hot filtration, product will be lost. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent this.
-
-
Possible Cause 3: The chosen solvent has high solubility for the compound even at low temperatures.
-
Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can often provide better recovery. Common choices for similar compounds include ethanol/water or ethyl acetate/hexane mixtures.[2]
-
Issue 2: The Product "Oils Out" During Recrystallization
"Oiling out" occurs when the solute separates from the solution as a liquid instead of forming crystals.[2]
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is being cooled too rapidly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
-
Possible Cause 3: High concentration of impurities.
-
Solution: The presence of significant impurities can lower the melting point of the mixture. It may be necessary to perform an initial purification step, such as a simple filtration or wash, before proceeding with recrystallization.
-
Issue 3: Persistent Impurities After Recrystallization
If impurities remain after recrystallization, a different purification technique may be required.
-
Solution 1: Column Chromatography.
-
For polar compounds like this compound, a polar stationary phase like silica gel can be used. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. Adding a small amount of acetic or formic acid to the eluent can help to reduce tailing of the carboxylic acid on the column.
-
-
Solution 2: Acid-Base Extraction.
-
The carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
-
Data Presentation
The following table provides an illustrative summary of solvent systems that could be tested for the recrystallization of this compound, based on data for other quinoline derivatives. The optimal system for the target compound will need to be determined experimentally.
| Solvent System | Expected Purity Improvement | Expected Yield | Notes |
| Ethanol / Water | Good to Excellent | Moderate to High | A good starting point for polar compounds. The ratio will need to be optimized.[2] |
| N,N-Dimethylformamide (DMF) | Potentially High | Variable | Effective for dissolving many quinoline carboxylic acids, but its high boiling point can make it difficult to remove.[1] |
| Acetic Acid | Good | Moderate | Can be effective but may be difficult to remove completely from the final product. |
| Ethyl Acetate / Hexane | Good | Moderate to High | Another common mixed solvent system for controlling polarity and solubility.[2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Start by identifying a suitable solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2] Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection: For a polar compound like this, silica gel is a common stationary phase. The eluent system will likely be a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). A typical starting point could be 95:5 dichloromethane:methanol, with the polarity gradually increased as needed. The addition of 0.5-1% acetic acid to the eluent can improve peak shape.
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the recrystallization of this compound.
References
Technical Support Center: 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support center for 6-Bromo-2-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically an off-white to pale yellow solid. It is generally stable under standard laboratory conditions. However, prolonged exposure to light and strong oxidizing or reducing agents should be avoided to prevent degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.
Q2: In which solvents is this compound soluble?
Q3: What are the primary safety precautions to consider when handling this compound?
A3: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis, purification, and use of this compound.
Synthesis-Related Issues
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause A: Incomplete Reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider extending the reaction time or increasing the temperature. Ensure that the reagents used are of high purity and are not degraded.
-
-
Possible Cause B: Suboptimal Reaction Temperature.
-
Solution: The cyclization step in quinoline synthesis often requires high temperatures. If the temperature is too low, the reaction may not proceed efficiently. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Optimize the temperature based on literature procedures for similar compounds or through systematic experimentation.
-
-
Possible Cause C: Inefficient Cyclization.
-
Solution: The choice of cyclization agent and solvent is critical. For Gould-Jacobs type reactions, high-boiling point solvents like diphenyl ether or Dowtherm A are often used to achieve the necessary temperatures for cyclization. Ensure that lower-boiling point byproducts, such as ethanol, are effectively removed during the reaction to drive the equilibrium towards product formation.
-
Problem 2: Formation of Significant Side Products or Impurities
-
Possible Cause A: Side Reactions of the Bromo Substituent.
-
Solution: The bromo group can be susceptible to nucleophilic substitution or other side reactions under certain conditions. It is important to control the reaction conditions, such as temperature and the presence of nucleophiles, to minimize these unwanted reactions.
-
-
Possible Cause B: Polymerization or Tar Formation.
-
Solution: High reaction temperatures and acidic conditions can sometimes lead to the formation of polymeric materials or tar. This can be mitigated by carefully controlling the rate of heating and ensuring efficient stirring to prevent localized overheating. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative side reactions that may contribute to tar formation.
-
Purification-Related Issues
Problem 3: Difficulty in Purifying the Final Product
-
Possible Cause A: Presence of Unreacted Starting Materials.
-
Solution: Optimize the stoichiometry of the reactants to ensure that the limiting reagent is fully consumed. If starting materials persist, consider a purification method that can effectively separate them from the product, such as column chromatography with a carefully selected eluent system.
-
-
Possible Cause B: Co-elution of Closely Related Impurities.
-
Solution: If standard purification techniques are ineffective, consider derivatization of the product or impurities to alter their polarity, making separation easier. Alternatively, recrystallization from a suitable solvent or solvent mixture can be a powerful technique for removing minor, structurally similar impurities.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides expected physicochemical properties based on its structure and data from structurally related compounds. Researchers are advised to determine these values experimentally for their specific batches.
| Property | Estimated/Expected Value | Notes |
| Molecular Formula | C₁₀H₆BrNO₃ | - |
| Molecular Weight | 268.06 g/mol | - |
| Appearance | Off-white to pale yellow solid | Visual inspection. |
| Melting Point | >300 °C (decomposes) | Expected for this class of compounds. |
| Solubility | Poor in water and nonpolar solvents. Soluble in DMF, DMSO. | General solubility profile for quinoline carboxylic acids. Solubility in aqueous solutions is pH-dependent. |
| Storage Conditions | Store in a cool, dry, dark place in a tightly sealed container. | To prevent degradation from light and moisture. |
Experimental Protocols
Key Experiment: Gould-Jacobs Synthesis of 6-bromo-4-hydroxyquinoline-3-carboxylic Acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reactant Addition: Add 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate to the flask.
-
Initial Reaction: Heat the mixture gently. An exothermic reaction may occur, forming the intermediate enamine.
-
Cyclization: After the initial reaction subsides, slowly add a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) to the reaction mixture. Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. The lower-boiling ethanol byproduct will distill off.
-
Work-up: After the cyclization is complete (monitor by TLC), cool the reaction mixture. The product may precipitate upon cooling.
-
Isolation: Dilute the cooled mixture with a suitable solvent like hexane to further precipitate the product. Collect the solid by filtration and wash it with the same solvent to remove the high-boiling point solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Visualizations
Logical Relationship for Troubleshooting Synthesis
Caption: Troubleshooting workflow for low yield in synthesis.
Experimental Workflow for Purification
Caption: General purification workflow for the target compound.
Technical Support Center: Synthesis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method is a variation of the Gould-Jacobs reaction.[1][2][3] This multi-step synthesis begins with the condensation of 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate. The final step involves the hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid.[3]
Q2: What are the critical parameters affecting the yield in the cyclization step?
A2: The cyclization step is a thermal process that demands high temperatures, typically between 240-260°C.[1][2] Key factors influencing the yield include:
-
Temperature Control: Insufficient temperature can lead to incomplete cyclization, while excessively high temperatures can cause tar formation and decomposition of the product.[4]
-
Reaction Time: The optimal duration at the peak temperature is crucial for maximizing the conversion to the desired product.
-
Solvent: A high-boiling, inert solvent like diphenyl ether or Dowtherm A is essential for uniform heating and efficient heat transfer.[1][4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress at each stage.[2][5] For the initial condensation step, the disappearance of the 4-bromoaniline spot indicates the formation of the intermediate. During cyclization, the appearance of the fluorescent quinoline product spot and the disappearance of the intermediate spot signify the reaction's advancement.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound can be challenging due to its low solubility in many common organic solvents. A typical purification protocol involves:
-
Initial Isolation: After hydrolysis, the product is precipitated by acidifying the reaction mixture.
-
Washing: The crude precipitate should be washed thoroughly with water to remove inorganic salts and then with a non-polar solvent like hexane or petroleum ether to remove any residual high-boiling solvent from the cyclization step.[1]
-
Recrystallization: Recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water is often effective for obtaining a high-purity product.[1][2]
-
Column Chromatography: If significant impurities persist, column chromatography can be employed, though the low solubility might require a specialized solvent system.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Condensation Step | 1. Incomplete reaction between 4-bromoaniline and DEEM.2. Wet starting materials or solvents. | 1. Increase the reaction time and/or temperature (typically 100-120°C).[2]2. Ensure all reagents and glassware are thoroughly dried before use. |
| Incomplete Cyclization | 1. Cyclization temperature is too low.2. Insufficient reaction time at the optimal temperature. | 1. Gradually increase the cyclization temperature in increments of 10-20°C, up to 260°C.[1]2. Extend the reaction time for the cyclization step and monitor by TLC. |
| Product is a Dark Tar or Oil | 1. Cyclization temperature is too high, leading to decomposition.2. Presence of impurities in the starting materials. | 1. Lower the cyclization temperature and consider using a high-boiling solvent with better heat transfer properties.[4]2. Purify the starting materials before use. |
| Difficulty in Isolating the Product after Hydrolysis | 1. Incomplete precipitation of the carboxylic acid.2. The product may be soluble in the aqueous layer if the pH is not optimal. | 1. Ensure the pH of the solution is sufficiently acidic to fully protonate the carboxylate.2. Cool the solution in an ice bath to further decrease the solubility of the product. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials or intermediates.2. Formation of closely related impurities.3. Residual high-boiling solvent. | 1. Optimize the stoichiometry of the reactants to ensure complete conversion.2. Use column chromatography with a carefully selected solvent system.[4]3. After filtration, wash the crude product thoroughly with a non-polar solvent like hexane to remove residual high-boiling solvent.[1] |
| Inconsistent Yields | 1. Variability in the quality of starting materials.2. Inconsistent heating during the high-temperature cyclization.3. Variations in work-up and purification procedures. | 1. Use high-purity starting materials and ensure they are dry.[4]2. Use a high-boiling point solvent with good heat transfer properties and ensure uniform heating.[4]3. Standardize the work-up and purification protocol for each batch. |
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing the yield. The following table provides a summary of typical reaction conditions and their impact on the synthesis.
| Step | Parameter | Condition 1 | Yield | Condition 2 | Yield | Reference |
| Condensation | Temperature | 100°C | Moderate | 120°C | High | [2] |
| Time | 1 hour | Moderate | 2 hours | High | [2] | |
| Cyclization | Temperature | 240°C | Moderate | 250°C | High | [2] |
| Method | Conventional Heating | Good | Microwave Irradiation | Often Higher | [1][6] | |
| Solvent | Diphenyl ether | Good | Dowtherm A | Good | [1] | |
| Hydrolysis | Base | NaOH | High | KOH | High | [3] |
| Solvent | Ethanol/Water | High | Methanol/Water | High |
Experimental Protocols
Key Experiment: Gould-Jacobs Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar quinoline derivatives.[2][3][4]
Step 1: Condensation of 4-bromoaniline and Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Remove the ethanol byproduct under reduced pressure. The resulting product is the intermediate diethyl (4-bromoanilinomethylene)malonate.
Step 2: Thermal Cyclization to Ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate
-
In a separate flask, preheat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 240-250°C under an inert atmosphere.
-
Slowly add the intermediate from Step 1 to the hot solvent.
-
Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with the same non-polar solvent.
Step 3: Hydrolysis to this compound
-
Suspend the crude ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Quinoline Derivatives Synthesis: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of quinoline derivatives. This resource is designed to help optimize experimental outcomes, improve yields, and ensure the purity of target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in classical quinoline synthesis reactions?
A1: Side product formation is a common challenge in quinoline synthesis and varies depending on the chosen method. In Skraup and Doebner-von Miller reactions, the harsh acidic and high-temperature conditions often lead to the formation of tar and polymeric materials from the polymerization of acrolein or other α,β-unsaturated carbonyl compounds.[1] For the Friedländer synthesis, a frequent side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1] A primary issue in the Combes synthesis, when using unsymmetrical β-diketones, is the formation of undesired regioisomers.[1]
Q2: How can I generally improve the yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is paramount for improving yield and purity. This involves meticulous control of temperature, reaction time, and the selection of the appropriate catalyst and solvent. The use of milder catalysts can often mitigate the harsh conditions that favor side product formation. It is also crucial to ensure the purity of starting materials to prevent impurities from interfering with the reaction.[1] Following the reaction, effective purification techniques such as vacuum distillation, recrystallization from a suitable solvent, or column chromatography are essential for isolating the desired quinoline derivative.[1]
Q3: My Skraup synthesis is highly exothermic and difficult to control. How can I moderate the reaction?
A3: The Skraup synthesis is well-known for being intensely exothermic. To manage the reaction's vigor, the addition of a moderator such as ferrous sulfate (FeSO₄) or boric acid is common practice.[2] These moderators help to control the reaction rate, making it less violent. Additionally, a slow and controlled addition of concentrated sulfuric acid with efficient cooling and vigorous stirring can help dissipate heat and prevent the formation of localized hotspots.
Q4: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can it be minimized?
A4: Tar formation is a frequent issue in the Skraup synthesis, primarily due to the polymerization of reactants and intermediates under the harsh acidic and oxidizing conditions. To minimize tarring, using a moderator like ferrous sulfate can help control the reaction rate and reduce charring. Optimizing the temperature is also critical; the reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled to avoid excessively high temperatures.[3]
Q5: My Doebner-von Miller reaction is yielding a large amount of polymeric material and a low yield of the desired product. How can I prevent this?
A5: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[4] To address this, consider employing a biphasic solvent system. This sequesters the α,β-unsaturated carbonyl compound in an organic phase, which can drastically reduce its self-polymerization in the acidic aqueous phase.[4] Additionally, the gradual addition of the carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl species, thus favoring the desired reaction over polymerization.[5]
Q6: How can I control the regioselectivity in a Friedländer synthesis when using an unsymmetrical ketone?
A6: Regioselectivity is a common challenge in the Friedländer synthesis when an unsymmetrical ketone is used, as cyclization can occur on either side of the carbonyl group. The choice of catalyst can significantly influence the outcome. The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer. Another strategy is to introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to control the direction of cyclization.[1]
Q7: What determines the formation of 2-hydroxyquinoline versus 4-hydroxyquinoline in the Conrad-Limpach-Knorr synthesis?
A7: The regioselectivity in the Conrad-Limpach-Knorr synthesis is primarily controlled by the reaction temperature. At lower temperatures (typically below 140°C), the reaction favors the kinetic product, a β-arylaminoacrylate intermediate, which upon thermal cyclization at high temperatures (around 250°C) yields the 4-hydroxyquinoline (Conrad-Limpach product).[6][7] At higher initial reaction temperatures (above 140°C), the aniline attacks the ester carbonyl of the β-ketoester, leading to the thermodynamically preferred β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization of this intermediate furnishes the 2-hydroxyquinoline (Knorr product).[6][7]
Troubleshooting Guides
Skraup Synthesis
-
Problem: Violent, uncontrollable reaction.
-
Cause: Highly exothermic nature of the reaction.
-
Solution:
-
Add a moderator such as ferrous sulfate (FeSO₄) or boric acid.[2]
-
Slowly add concentrated sulfuric acid with efficient cooling.
-
Ensure vigorous and efficient stirring to dissipate heat.
-
-
-
Problem: Extensive tar formation and low yield.
-
Cause: Polymerization under harsh acidic and high-temperature conditions.
-
Solution:
-
Doebner-von Miller Synthesis
-
Problem: Significant formation of tar and polymeric byproducts.
-
Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]
-
Solution:
-
Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase.[4]
-
Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[5]
-
Optimize the type and concentration of the acid catalyst; sometimes a milder Lewis acid is preferable to a strong Brønsted acid.[4]
-
-
-
Problem: Formation of complex mixtures and low yield.
-
Cause: Multiple side reactions due to harsh conditions.
-
Solution:
-
Systematically optimize reaction parameters such as temperature, reaction time, and catalyst.
-
Ensure complete neutralization during workup to prevent product loss.
-
Use an efficient extraction solvent and perform multiple extractions.
-
-
Friedländer Synthesis
-
Problem: Formation of aldol condensation side products.
-
Cause: Self-condensation of the ketone reactant, especially under basic catalysis.[1]
-
Solution:
-
Switch from a base to an acid catalyst.[1]
-
Use an imine analog of the o-aminoaryl aldehyde or ketone to avoid the need for basic conditions that promote aldol reactions.[8]
-
Employ milder reaction conditions, for example, by using a gold catalyst, which can lower the required reaction temperature.[1]
-
-
-
Problem: Poor regioselectivity with unsymmetrical ketones.
Combes Synthesis
-
Problem: Formation of a mixture of regioisomers with unsymmetrical β-diketones.
-
Cause: Cyclization can occur with either carbonyl group of the β-diketone.
-
Solution:
-
The choice of substituents on both the aniline and the β-diketone can influence the regioselectivity. Steric hindrance on the β-diketone and the electronic nature of substituents on the aniline can direct the cyclization.[9]
-
The choice of acid catalyst can also affect the isomer ratio. Experiment with different acids like sulfuric acid, polyphosphoric acid (PPA), or polyphosphoric ester (PPE).[4]
-
-
Conrad-Limpach-Knorr Synthesis
-
Problem: Formation of a mixture of 2-hydroxy and 4-hydroxyquinolines.
-
Cause: The reaction temperature dictates the initial point of attack of the aniline on the β-ketoester.
-
Solution:
-
For the 4-hydroxyquinoline (Conrad-Limpach product), maintain a lower initial reaction temperature (e.g., room temperature to 100°C) to form the β-aminoacrylate intermediate, followed by high-temperature cyclization (~250°C).[10]
-
For the 2-hydroxyquinoline (Knorr product), use a higher initial reaction temperature (~140°C or above) to favor the formation of the β-ketoanilide intermediate before acid-catalyzed cyclization.[6]
-
-
-
Problem: Low yield during the high-temperature cyclization step.
-
Cause: Decomposition at high temperatures or inefficient cyclization.
-
Solution:
-
Use a high-boiling inert solvent such as mineral oil, diphenyl ether, or Dowtherm A to ensure a consistent high temperature and improve yields compared to solvent-free conditions.[6]
-
-
Data Presentation
Table 1: Effect of Solvent on Yield in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) | Product Color |
| Methyl benzoate | 200 | 25 | Light brown |
| Ethyl benzoate | 213 | 34 | Dark brown |
| Propyl benzoate | 230 | 65 | Black |
| Isobutyl benzoate | 240 | 66 | Black |
| 2-Nitrotoluene | 222 | 51 | Light brown |
| Tetrahydronaphthalene | 208 | 44 | Dark brown |
| 1,2,4-Trichlorobenzene | 213 | 54 | Dark brown |
| Dowtherm A | 257 | 65 | Light brown |
| 2,6-di-tert-butylphenol | 253 | 65 | Light brown |
| (Data is illustrative of general trends and specific yields may vary based on substrates and reaction scale)[11] |
Table 2: Effect of Acid Catalyst on Yield in a Doebner-von Miller Reaction Model
| Catalyst | Yield of 2-carboxy-4-phenylquinoline (%) |
| Trifluoroacetic acid (TFA) | 85 |
| p-Toluenesulfonic acid (p-TsOH) | 60 |
| Hydrochloric acid (HCl) | 55 |
| Sulfuric acid (H₂SO₄) | 50 |
| (Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions)[5] |
Experimental Protocols
Skraup Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (as oxidizing agent), ferrous sulfate heptahydrate (moderator).
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[3]
-
Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[3]
-
Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.[3]
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[3]
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[3]
-
Perform steam distillation to isolate the crude quinoline.
-
Doebner-von Miller Synthesis of 2-Methylquinoline
-
Materials: Aniline, concentrated hydrochloric acid, crotonaldehyde.
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser.
-
To the flask, add aniline and concentrated hydrochloric acid.[3]
-
Slowly add crotonaldehyde to the stirred mixture.[3]
-
Heat the reaction mixture under reflux for several hours.[3]
-
Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and purify by distillation.
-
Friedländer Synthesis of a Substituted Quinoline
-
Materials: 2-Aminobenzophenone, a ketone with an α-methylene group (e.g., acetone), a catalytic amount of base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
In a fume hood, combine 2-aminobenzophenone and the ketone in a round-bottom flask.[3]
-
Add a catalytic amount of the chosen base or acid.[3]
-
Heat the mixture under reflux in a suitable solvent for several hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[3]
-
Combes Synthesis of a 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone, concentrated sulfuric acid.
-
Procedure:
-
In a fume hood, place aniline and acetylacetone in a round-bottom flask.[3]
-
Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.[3]
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[3]
-
Gently heat the reaction mixture for a short period.[3]
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[3]
-
Conrad-Limpach-Knorr Synthesis
Conrad-Limpach (4-Hydroxyquinoline Synthesis)
-
Materials: Aniline, β-ketoester (e.g., ethyl acetoacetate), high-boiling inert solvent (e.g., mineral oil).
-
Procedure:
-
Condensation: Mix aniline and the β-ketoester and heat at a moderate temperature (e.g., 100-140°C) to form the β-anilinocrotonate intermediate. Water is evolved and can be removed.
-
Cyclization: Add the crude intermediate dropwise to a preheated high-boiling inert solvent at ~250°C.[10]
-
Maintain the temperature for 30-60 minutes.
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Knorr (2-Hydroxyquinoline Synthesis)
-
Materials: β-ketoanilide, concentrated sulfuric acid.
-
Procedure:
-
Prepare the β-ketoanilide separately by reacting an aniline with a β-ketoester at a higher temperature (e.g., >140°C).
-
Add the β-ketoanilide to concentrated sulfuric acid at a controlled temperature (e.g., 0-10°C).
-
Allow the mixture to warm to room temperature and then heat gently (e.g., up to 100°C) for a specified time until the reaction is complete (monitored by TLC).[8]
-
Pour the reaction mixture onto ice and neutralize with a base to precipitate the 2-hydroxyquinoline.
-
Collect the product by filtration and purify by recrystallization.
-
Mandatory Visualizations
Caption: A troubleshooting decision tree for low yield in quinoline synthesis.
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
Caption: Competing pathways in the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound can be influenced by several factors, primarily its chemical environment and exposure to energy sources. Key factors include pH, exposure to light (photodegradation), elevated temperatures (thermal degradation), and the presence of oxidizing agents.[1] The quinoline ring system and its substituents (bromo, hydroxyl, and carboxylic acid groups) all contribute to its overall stability profile.
Q2: How does pH affect the stability of the compound?
A2: The pH of a solution can significantly impact the stability of quinoline derivatives.[2][3][4][5] For instance, strongly acidic conditions (pH ≤ 2.0) can lead to rapid degradation of some quinoline compounds.[1] The solubility and electronic structure of quinoline compounds change with pH, which can, in turn, affect their susceptibility to hydrolysis or other degradation pathways.[2][3][6] For this compound, extreme pH values could potentially facilitate decarboxylation or other hydrolytic reactions.
Q3: Is this compound sensitive to light?
A3: Yes, quinoline-based compounds are often susceptible to photodegradation when exposed to UV light.[7][8][9] The quinoline ring can absorb UV radiation, leading to the formation of reactive species that initiate degradation.[7][10] Studies on quinoline itself show it degrades in sunlight, a process accelerated by substances that produce hydroxyl radicals.[8] Therefore, it is crucial to protect this compound and its solutions from light to prevent the formation of photoproducts.
Q4: What are the likely degradation products?
A4: While specific degradation products for this exact molecule are not extensively documented in the provided search results, we can infer potential products based on the degradation of similar structures. Under thermal stress, carboxylic acids can undergo decarboxylation.[11] Photodegradation of the quinoline ring may lead to the formation of hydroxylated derivatives or even ring-opening products like 2-aminobenzaldehyde.[7][10] Strong acidic conditions might promote decarboxylation, removing the -COOH group.
Q5: How can I monitor the degradation of this compound during my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation of pharmaceutical compounds.[1][12] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.[12][13] This allows for the quantification of the parent compound's decrease and the appearance of new peaks corresponding to degradants over time.[12] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for identifying the mass of the degradation products, aiding in their structural elucidation.[12]
Q6: What are the recommended storage conditions to minimize degradation?
A6: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. Protection from light is critical to prevent photodegradation. Storing it in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), will minimize exposure to moisture and oxidative conditions.
Troubleshooting Guides
Problem 1: I am observing a new, more polar peak on my HPLC/TLC analysis during a reaction.
-
Possible Cause: This new peak could be a degradation product. For instance, if the reaction is run under acidic conditions or at high temperatures, decarboxylation might occur, leading to the formation of 6-Bromo-2-hydroxyquinoline. Alternatively, other modifications to the quinoline ring could result in more polar compounds.
-
Solution:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the new peak. This will provide critical information on whether a functional group has been lost (e.g., decarboxylation) or added (e.g., oxidation).
-
Conduct a Forced Degradation Study: Intentionally stress a pure sample of your starting material under conditions similar to your reaction (e.g., heat, acid) to see if the same impurity is generated. This can help confirm the source of the degradation.
-
Optimize Reaction Conditions: If degradation is confirmed, consider modifying your experimental parameters. This could involve lowering the reaction temperature, using a milder acid or base, or reducing the reaction time.[12]
-
Problem 2: The yield of my reaction involving this compound is consistently low.
-
Possible Cause: The low yield may be due to the degradation of the starting material under the reaction conditions.[12] The compound might be unstable in the specific solvent, temperature, or pH used.
-
Solution:
-
Analyze the Crude Mixture: Before purification, analyze your crude reaction mixture by HPLC or NMR. Quantify the amount of unreacted starting material and identify any major byproducts.[12]
-
Assess Starting Material Purity: Ensure the starting material is pure before beginning the reaction. Impurities can sometimes catalyze degradation.
-
Modify Reaction Protocol: If degradation is evident, try running the reaction under less harsh conditions. For example, if heating, attempt the reaction at a lower temperature for a longer duration. If using a strong acid, try a weaker one.[12]
-
Problem 3: The color of my solid compound has changed from off-white to yellow/brown over time.
-
Possible Cause: Color change, especially upon exposure to light, is often an indication of degradation.[14] Quinoline compounds can form colored degradation products.
-
Solution:
-
Re-analyze the Compound: Check the purity of the discolored material using HPLC and compare it to a reference chromatogram of a pure, fresh sample.
-
Review Storage Conditions: Ensure the compound is stored in a light-protected (amber vial), tightly sealed container in a cool and dry environment.
-
Purify if Necessary: If the purity has significantly decreased, the material may need to be re-purified before use in sensitive applications.
-
Quantitative Data Summary
Forced degradation studies are essential to understand a compound's stability profile.[13][15][16] The table below outlines typical stress conditions used in such studies, which should be applied to this compound to determine its specific degradation behavior.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room Temp to 60°C | Decarboxylation, Ring Hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; Room Temp to 60°C | Decarboxylation, Ring Opening |
| Oxidation | 3-30% H₂O₂; Room Temp | N-oxide formation, Ring Oxidation |
| Thermal Degradation | Solid or Solution heated at >60°C | Decarboxylation, General Decomposition |
| Photodegradation | Exposure to UV light (e.g., 254 nm/365 nm) or Sunlight | Photoproduct formation, Ring Cleavage |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter, water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent (e.g., methanol).
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Withdraw aliquots at specified time points and neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at specified time points for analysis.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven. Also, heat a solution of the compound (in a suitable solvent like water:methanol) at 60°C. Analyze samples at various time points.
-
Photodegradation: Expose both a solid sample and a solution of the compound to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil to exclude light. Analyze samples at various time points.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradants by comparing peak areas.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Initial Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of the pure compound (approx. 0.1 mg/mL). Also, use the stressed samples generated from the forced degradation study.
-
Method Optimization: Inject the mixture of stressed samples. Adjust the gradient, mobile phase pH, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting guide for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Quinoline | DOCX [slideshare.net]
- 15. longdom.org [longdom.org]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Stability of Quinoline Carboxylic Acids in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of quinoline carboxylic acids in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my quinoline carboxylic acid derivative precipitating in my aqueous acidic solution?
A1: Precipitation of quinoline carboxylic acids in aqueous solutions is a common issue primarily governed by pH. These molecules are often zwitterionic, possessing both acidic (carboxylic acid) and basic (e.g., piperazine ring) functional groups. Their solubility is lowest near their isoelectric point, which can be in the neutral pH range.[1][2] In acidic conditions, while the basic groups are protonated which generally increases solubility, excessive acidity or the presence of certain counter-ions can sometimes lead to the formation of less soluble salts.
Troubleshooting Steps:
-
Verify and Adjust pH: Ensure the pH of your solution is sufficiently low to fully protonate the basic functional groups. For many fluoroquinolones, a pH below 6 is required to avoid the isoelectric precipitation zone.[3]
-
Use of Co-solvents: If aqueous solubility remains an issue, the use of a minimal amount of a water-miscible organic co-solvent can help maintain solubility.
-
Consider the Salt Form: Using a hydrochloride salt form of the quinoline carboxylic acid, if available, can improve solubility in aqueous media.[1][4]
Q2: I am observing significant degradation of my quinolone compound in acidic conditions. What is the likely degradation pathway?
A2: The degradation of many quinoline carboxylic acids, particularly fluoroquinolones, in acidic conditions often involves the piperazine ring (or similar N-alkyl substituents).[5][6] This can include N-dealkylation or cleavage of the ring. The quinolone core itself can also undergo degradation, such as decarboxylation, though this may require more forcing conditions like heat.[7]
Q3: My HPLC chromatogram shows peak tailing for my quinoline carboxylic acid. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like many quinoline carboxylic acids is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[8][9][10]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough (typically 2-3 pH units below the pKa of the acidic functional group) to suppress the ionization of the silanol groups and ensure the quinoline is consistently protonated.
-
Use of Buffers: Incorporate a buffer (e.g., phosphate or formate) into your mobile phase to maintain a consistent pH throughout the analysis.[8]
-
End-capped Columns: Utilize a well-end-capped HPLC column to minimize the number of available free silanol groups.[11]
-
Sample Overload: Injecting too concentrated a sample can lead to peak shape distortion. Try diluting your sample.[11]
Q4: Are there specific storage conditions recommended for quinoline carboxylic acid solutions to minimize degradation?
A4: Yes, proper storage is crucial. For stock solutions, it is often recommended to store them at low temperatures (e.g., -20°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2] Protecting solutions from light is also important as some quinolones are susceptible to photodegradation.[2]
Troubleshooting Guides
Issue 1: Inconsistent Degradation Results in Forced Degradation Studies
| Potential Cause | Troubleshooting Action |
| Inaccurate pH of the acidic medium | Calibrate the pH meter before preparing solutions. Verify the final pH of the stress solution. |
| Temperature fluctuations | Use a calibrated, temperature-controlled water bath or oven. Monitor the temperature throughout the experiment. |
| Inconsistent reaction time | Use a precise timer and ensure that all samples are stressed for the exact same duration. |
| Contamination of glassware or reagents | Use high-purity reagents and thoroughly cleaned glassware. |
Issue 2: Poor Resolution Between Parent Drug and Degradation Products in HPLC
| Potential Cause | Troubleshooting Action |
| Suboptimal mobile phase composition | Adjust the organic modifier-to-aqueous buffer ratio. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect mobile phase pH | Optimize the mobile phase pH to maximize the difference in retention times between the parent drug and its degradants. |
| Inappropriate column chemistry | Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).[11] |
| Gradient slope is too steep | If using a gradient method, decrease the slope of the gradient to allow for better separation of closely eluting peaks. |
Quantitative Data Summary
The stability of quinoline carboxylic acids is highly dependent on the specific compound, pH, temperature, and duration of exposure. The following tables provide a summary of available quantitative data from forced degradation studies.
Table 1: Acidic Degradation of Ciprofloxacin
| Acid Condition | Temperature (°C) | Time (hours) | % Degradation | Reference |
| 0.1 N HCl | 60 | 0.5 | Not specified, degradation observed | [12] |
| 0.1 N HCl | Reflux | 0.5 | Degradation observed | [12] |
Table 2: Acidic Degradation of Levofloxacin
| Acid Condition | Temperature (°C) | Time (hours) | % Degradation | Reference |
| 5.0 M HCl | Not specified | 12 (reflux) | Minor degradation | [10] |
Table 3: pH-Dependent Photodegradation Rate of Levofloxacin
| pH | Apparent First-Order Rate Constant (k x 10⁻³ min⁻¹) | Reference |
| 2.0 | 0.167 | [11] |
| 3.0 | 0.233 | [11] |
| 4.0 | 0.350 | [11] |
| 5.0 | 0.484 | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of a quinoline carboxylic acid drug substance in acidic conditions.
Materials:
-
Quinoline carboxylic acid drug substance
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)
-
High-purity water
-
Volumetric flasks
-
pH meter
-
Temperature-controlled water bath
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent (e.g., water or a water/acetonitrile mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Condition: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1 N HCl.
-
Incubation: Place the flask in a temperature-controlled water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[12]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 N NaOH.
-
Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration without subjecting it to the stress conditions.
-
HPLC Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatogram of the stressed sample to the control. Calculate the percentage degradation of the parent drug and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent quinoline carboxylic acid from its degradation products.
Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Orthophosphoric acid in water (pH adjusted to ~3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of the drug substance (e.g., 278 nm for ciprofloxacin).[13]
-
Column Temperature: 35-40°C
Optimization Steps:
-
Inject a mixture of the stressed (degraded) sample and the parent drug.
-
If co-elution occurs, adjust the gradient slope or the initial/final mobile phase composition.
-
If peak shape is poor (e.g., tailing), adjust the pH of the mobile phase or add a competing base (e.g., triethylamine) in small concentrations.
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential acidic degradation pathways of a fluoroquinolone carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. waters.com [waters.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. scirp.org [scirp.org]
Technical Support Center: Purification of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, focusing on the removal of colored impurities.
Troubleshooting Guide
Discoloration in the final product is a common issue. This guide will help you diagnose and resolve these problems.
| Observation | Potential Cause | Recommended Solution |
| Pale Yellow to Brown Solid | Oxidation of the quinoline ring system upon exposure to air and light. Formation of highly conjugated byproducts. | 1. Recrystallization: Use a suitable solvent system (e.g., Ethanol/Water, Acetic Acid) to purify the product. Slow cooling can improve crystal purity. 2. Activated Carbon Treatment: During recrystallization, add activated carbon to the hot solution to adsorb colored impurities. 3. Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Dark, Tarry Residue | Polymerization or formation of complex byproducts due to harsh reaction conditions (e.g., high temperature, strong acids). | 1. Reaction Optimization: If possible, revisit the synthesis protocol. Milder reaction conditions can prevent the formation of tar. 2. Solvent Extraction: Attempt to dissolve the desired product in a suitable organic solvent, leaving the insoluble tar behind. 3. Column Chromatography: For difficult-to-remove tarry impurities, column chromatography on silica gel may be effective. |
| Persistent Color After Recrystallization | The chosen recrystallization solvent is not effective at separating the impurity. The impurity has very similar solubility to the product. | 1. Change Solvent System: Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation. 2. Activated Carbon Treatment: If not already performed, this is a crucial step for removing persistent colored impurities.[1] 3. Column Chromatography: This technique offers a higher degree of separation and can be used if recrystallization fails. |
| Low Yield After Purification | Product loss during multiple purification steps. Using an excessive amount of solvent during recrystallization. | 1. Minimize Transfers: Each transfer of the material can lead to loss. Streamline your purification workflow. 2. Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the product to maximize yield upon cooling. 3. Check Mother Liquor: Analyze the filtrate (mother liquor) by TLC or another method to see if a significant amount of product remains in solution. |
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of colored impurities in the synthesis of this compound?
A1: Colored impurities in quinoline derivatives often arise from:
-
Oxidation: The quinoline ring is susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored, highly conjugated systems.
-
Side Reactions: Depending on the synthetic route (e.g., Gould-Jacobs reaction), side reactions can lead to the formation of polymeric or tarry byproducts, which are often dark in color.[2]
-
Starting Material Impurities: Impurities present in the starting materials can carry through the synthesis and contribute to the final product's color.
Q2: My final product is a persistent yellow/brown color. Is this acceptable?
A2: While pure this compound is expected to be a white to off-white solid, a slight yellow or brown tint can be common due to trace oxidized impurities. For many applications, this may not be an issue. However, for applications requiring high purity, such as in drug development, further purification to remove the color is necessary.
Q3: How much activated carbon should I use for decolorization?
A3: A general guideline is to use 1-5% activated carbon by weight relative to your crude product. For example, for 10 grams of crude product, you would use 100-500 mg of activated carbon. It is best to start with a smaller amount and add more if needed, as excessive use of activated carbon can lead to a loss of the desired product through adsorption.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective method for purifying this compound, especially if recrystallization and activated carbon treatment are insufficient to remove impurities. A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common choice. The polarity of the eluent can be gradually increased to elute the desired compound.
Q5: What is the best way to store the purified product to prevent discoloration?
A5: To prevent discoloration due to oxidation, the purified this compound should be stored in a tightly sealed, amber-colored vial to protect it from light. Storing it under an inert atmosphere, such as nitrogen or argon, is also highly recommended, especially for long-term storage.
Experimental Protocols
Protocol 1: Purification by Recrystallization with Activated Carbon Treatment
This protocol describes a general procedure for the purification of this compound from colored impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, glacial acetic acid, or a mixture like ethanol/water)
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the crude product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is fully dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the crude product's weight) to the hot solution.[1]
-
Hot Filtration: Reheat the solution to boiling for a few minutes. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data Summary
The following table provides representative data for the purification of a generic 6-bromoquinoline derivative to illustrate the expected outcomes of different purification methods. Actual results may vary depending on the specific impurities present.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Appearance |
| Single Recrystallization (Ethanol) | 85% | 95% | 75% | Light Yellow Crystals |
| Recrystallization with Activated Carbon | 85% | 98% | 70% | Off-white Crystals |
| Column Chromatography | 85% | >99% | 60% | White Powder |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Colored Impurities
Caption: Decision tree for removing colored impurities.
References
preventing isomer formation in quinoline synthesis
Technical Support Center: Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of unwanted isomers during quinoline synthesis.
Troubleshooting Guide: Isomer Control
This section addresses specific issues related to regioisomer formation in common quinoline synthesis reactions.
Issue 1: Friedländer Synthesis — Unwanted Regioisomer from an Unsymmetrical Ketone
Q: My Friedländer reaction with a 2-aminoaryl ketone and an unsymmetrical ketone is producing a mixture of two regioisomers. How can I favor the formation of the desired linear isomer over the angular one?
A: The regioselectivity in the Friedländer synthesis is determined by which α-carbon of the unsymmetrical ketone attacks the 2-aminoaryl ketone. This is often a competition between the kinetic and thermodynamic enolate intermediates.[1][2] Controlling this selectivity is key.
Solutions & Troubleshooting:
-
Kinetic vs. Thermodynamic Control: The reaction conditions, especially temperature and catalyst choice, can dictate the outcome.[1]
-
Kinetic Control (Favors Less Substituted Enolate): Lower reaction temperatures and strong, sterically hindered bases favor the formation of the less-substituted (kinetic) enolate, which is formed faster. This typically leads to the product from the attack of the less hindered α-carbon.
-
Thermodynamic Control (Favors More Substituted Enolate): Higher reaction temperatures and weaker bases in a protic solvent allow for equilibrium to be established, favoring the more stable, more-substituted (thermodynamic) enolate.[2][3] This leads to the product derived from the more hindered α-carbon.
-
-
Catalyst Selection: The choice of catalyst is critical. While traditional methods use strong acids or bases which can be harsh, modern methods offer better control.[4]
-
Amine Catalysts: Specific amine catalysts can be used to direct the regioselectivity.[4]
-
Lewis Acids: Mild Lewis acids like Ceric Ammonium Nitrate (CAN) can promote the reaction at ambient temperatures, potentially improving selectivity.[5]
-
Solvent Choice: Using ionic liquids as the solvent has been shown to improve regiospecificity in the Friedländer annulation.[4][6]
-
-
Substrate Modification: Modifying the ketone can block the unwanted reaction pathway.
-
Phosphoryl Group: Introducing a phosphoryl group on the α-carbon you don't want to react can effectively direct the cyclization to the desired position.[4]
-
Logical Workflow for Friedländer Regiocontrol
Caption: Troubleshooting workflow for controlling regioisomers in Friedländer synthesis.
Issue 2: Combes Synthesis — Unpredictable Isomer from an Unsymmetrical β-Diketone
Q: I am performing a Combes synthesis with a substituted aniline and an unsymmetrical β-diketone, but the major product is the wrong regioisomer. How can I control the cyclization step?
A: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed electrophilic aromatic annulation step, which is the rate-determining step.[7] The direction of cyclization is influenced by a delicate balance of steric and electronic effects from substituents on both the aniline and the diketone.[7][8]
Solutions & Troubleshooting:
-
Steric Hindrance: Bulky groups on either reactant can direct the cyclization to the less sterically hindered position.[7][8]
-
Modify Diketone: Increasing the steric bulk of a substituent (R group) on the β-diketone can favor the formation of one isomer. For example, in the synthesis of CF₃-quinolines, a bulkier R group leads to the preferential formation of 2-CF₃-quinolines.[7]
-
Modify Aniline: A bulky substituent on the aniline may favor cyclization at the less hindered ortho-position.[8]
-
-
Electronic Effects: The electronic nature of substituents on the aniline ring plays a significant role.
Table 1: Influence of Aniline Substituent on Combes Regioselectivity
| Aniline Substituent | β-Diketone Used | Major Isomer Product | Reference |
|---|---|---|---|
| Methoxy (EDG) | Trifluoromethyl-β-diketone | 2-CF₃-quinoline | [7] |
| Chloro/Fluoro (EWG) | Trifluoromethyl-β-diketone | 4-CF₃-quinoline |[7] |
Issue 3: Skraup/Doebner-von Miller Synthesis — Reversing the Standard Regioselectivity
Q: My Doebner-von Miller reaction with an α,β-unsaturated ketone consistently yields the 2-substituted quinoline. How can I synthesize the 4-substituted isomer instead?
A: The standard Skraup and Doebner-von Miller reactions typically proceed through a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, which leads to 2-substituted quinolines.[9][10] To reverse this selectivity, the reaction mechanism must be shifted away from the 1,4-addition pathway.
Solutions & Troubleshooting:
-
Modify the Carbonyl Substrate: This is the most effective reported strategy. Using a γ-aryl-β,γ-unsaturated α-ketoester instead of a simple α,β-unsaturated ketone promotes a 1,2-addition mechanism.[9][11][12]
-
Catalyst and Solvent: The choice of acid is critical. Trifluoroacetic acid (TFA) serves as both the catalyst and solvent in the modified reaction to favor the 4-substituted product.[9]
Table 2: Regioselectivity Control in Doebner-von Miller Synthesis
| Carbonyl Compound | Acid Catalyst | Dominant Mechanism | Major Product | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Ketone/Aldehyde | Protic or Lewis Acids | 1,4-Conjugate Addition | 2-Substituted Quinoline | [9][10] |
| γ-Aryl-β,γ-unsaturated α-ketoester | Trifluoroacetic Acid (TFA) | 1,2-Addition (Schiff's Base) | 4-Substituted Quinoline |[9][11] |
Experimental Protocols
Protocol 1: Regiocontrolled Friedländer Synthesis (General Acid-Catalyzed)
This procedure is a general method that can be adapted to favor either the kinetic or thermodynamic product by modifying the temperature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).[13]
-
Catalyst Addition: Add the acid catalyst (e.g., p-Toluenesulfonic acid, 10 mol%).[13]
-
Reaction Conditions:
-
For Kinetic Product: Stir the reaction mixture at a low temperature (e.g., 0°C to room temperature).
-
For Thermodynamic Product: Heat the reaction mixture to reflux.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction mixture. Dilute with water and neutralize carefully with an aqueous base (e.g., NaHCO₃).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Protocol 2: Modified Doebner-von Miller for 4-Substituted Quinolines
This protocol is specifically for reversing the standard regioselectivity.
-
Reactant Mixture: In a suitable flask, combine the substituted aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 mmol).[9]
-
Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) (2-3 mL) to the flask.[9]
-
Reaction: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by TLC.[9]
-
Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully remove the TFA by distillation under reduced pressure. c. Dissolve the residue in dichloromethane (20 mL).[9] d. Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that govern regioselectivity in classical quinoline syntheses? A1: Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[8] The electron-donating or withdrawing nature of substituents can direct cyclization, while bulky groups can favor the formation of the less sterically hindered product.[7][8] Reaction conditions like temperature, solvent, and the choice of catalyst can significantly influence which reaction pathway is favored.[1][8]
Q2: Why do Skraup and Doebner-von Miller reactions often produce tar-like side products, and how can this be minimized? A2: The strongly acidic and high-temperature conditions used in these syntheses can cause the α,β-unsaturated carbonyl compounds (or their precursors like glycerol) to polymerize, leading to tar formation.[13][14] To minimize this, consider a slow, portion-wise addition of the carbonyl compound to the reaction mixture or use a biphasic reaction medium to sequester the carbonyl compound and reduce its concentration in the acid phase.[9]
Q3: Can modern synthetic methods be used to bypass the regioselectivity problems of classical syntheses? A3: Yes. For example, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy. Instead of building the quinoline ring with inherent isomer ambiguity, one can start with a simple quinoline core and selectively functionalize a specific C-H bond, offering precise control over the substituent placement that is often difficult to achieve with classical methods.[8]
Q4: What is the mechanistic basis for kinetic vs. thermodynamic control in isomer formation? A4: Kinetic control favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy, and is typically achieved under lower temperatures.[1][3] The thermodynamic product is the most stable product, and its formation is favored under conditions that allow the reaction to reach equilibrium (e.g., higher temperatures, longer reaction times), enabling the system to overcome higher activation barriers to settle in the lowest energy state.[1][3]
Competing Pathways Diagram: Kinetic vs. Thermodynamic Enolate Formation
Caption: Energy profile showing kinetic vs. thermodynamic pathways for enolate formation.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a critical component in various research and development pipelines. We present a comparative analysis of a test sample against a certified reference material (CRM), detailing the necessary experimental protocols and data interpretation.
Introduction
Comparative Purity Analysis
The purity of a commercially sourced test sample of this compound was compared against a Certified Reference Material (CRM). The analysis employed High-Performance Liquid Chromatography (HPLC) for quantitative assessment, alongside Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for structural confirmation and qualitative impurity profiling.
Table 1: Comparative Purity Data
| Analytical Technique | Parameter | Certified Reference Material (CRM) | Test Sample |
| HPLC (UV, 254 nm) | Purity (Area %) | ≥ 99.8% | 98.9% |
| Largest Impurity | 0.05% (at RRT 1.15) | 0.65% (at RRT 1.15) | |
| Total Impurities | < 0.2% | 1.1% | |
| ¹H NMR (400 MHz) | Spectral Conformance | Conforms to structure | Conforms to structure |
| Unidentified Peaks | No significant unidentified peaks observed | Minor peaks at 7.85 and 8.10 ppm | |
| LC-MS | [M-H]⁻ Ion (m/z) | 265.9 / 267.9 (Br isotope pattern) | 265.9 / 267.9 (Br isotope pattern) |
| Impurity Masses | Not detected | m/z 283.9, 299.9 |
RRT: Relative Retention Time
Experimental Workflow
A systematic workflow is essential for the comprehensive analysis of the compound's purity. The process involves initial sample preparation followed by parallel analysis using chromatographic and spectroscopic techniques.
References
A Comparative Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid and Other Quinoline Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among the vast library of quinoline derivatives, 6-Bromo-2-hydroxyquinoline-3-carboxylic acid has emerged as a compound of significant interest due to its potential as an anticancer agent and enzyme inhibitor. This guide provides an objective comparison of this compound with other relevant quinoline derivatives, supported by available experimental data, detailed protocols for key assays, and visualizations of pertinent biological pathways.
Performance Comparison of Quinoline Derivatives
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The introduction of a bromine atom, a hydroxyl group, and a carboxylic acid moiety, as seen in this compound, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom, for instance, is known to enhance the lipophilicity of molecules, potentially improving cell membrane permeability and target engagement.[1][2]
Anticancer Activity
The cytotoxic effects of various quinoline derivatives have been evaluated against a range of cancer cell lines. While direct comparative data for this compound is limited in publicly available literature, the anticancer potential of structurally related compounds provides valuable insights. For instance, studies on other 6-bromo-substituted quinolines and quinazolines have demonstrated potent antiproliferative effects.[3][4]
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives to provide a comparative perspective. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | Lower than 5-Fluorouracil (exact value not specified) | [3] |
| 6,8-Diphenylquinoline | C6 (Rat glioblastoma), HeLa (Human cervical cancer), HT29 | High antiproliferative activity | [3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Human breast adenocarcinoma) | 82.9% growth reduction at 100 µM | [5] |
| 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid | K-562 (Human bone marrow lymphoblast) | Moderate sensitivity | [5] |
| Quinolyl-thienyl chalcone derivative (Compound 31) | HUVEC (Human umbilical vein endothelial cells) | 0.02178 | [1] |
| NQA 3 (A novel quinoline analogue) | CAL-27 (Oral squamous cell carcinoma) | 3.26 µg/mL | [6] |
| 6-Bromoquinazoline derivative (Compound 5b) | MCF-7, SW480 (Human colon adenocarcinoma) | 0.53 - 1.95 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Mechanism of Action: Kinase Inhibition
A significant mechanism through which many quinoline derivatives exert their anticancer effects is the inhibition of protein kinases.[7] These enzymes play a critical role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Quinoline-based compounds have been identified as inhibitors of various kinases, including Pim-1, a serine/threonine kinase implicated in several human cancers.[5]
The following diagram illustrates a simplified signaling pathway involving Pim-1 kinase and highlights the potential point of intervention for a quinoline-based inhibitor.
Caption: Simplified Pim-1 Kinase Signaling Pathway and Potential Inhibition by a Quinoline Derivative.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for two key assays used to evaluate the performance of quinoline derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and other quinoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% and should be consistent across all wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: General Experimental Workflow for the MTT Cytotoxicity Assay.
Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general guideline for a luminescence-based kinase assay to determine the IC50 of a test compound against Pim-1 kinase.[7][9]
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates (low volume, white)
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2x kinase buffer.
-
Prepare a 4x solution of Pim-1 kinase in 1x kinase buffer.
-
Prepare a 4x solution of the Pim-1 peptide substrate in 1x kinase buffer.
-
Prepare a 4x solution of ATP at a concentration close to its Km for Pim-1 in 1x kinase buffer.
-
Prepare a serial dilution of the test compounds in 100% DMSO, and then dilute into 1x kinase buffer to create 4x final concentrations.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the 2x Pim-1 kinase solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™) by following the manufacturer's instructions. This typically involves:
-
Adding 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubating for 40 minutes at room temperature.
-
Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubating for 30 minutes at room temperature.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
This compound and its analogs represent a promising class of compounds for further investigation in the field of drug discovery, particularly in oncology. The available data on related quinoline derivatives suggest potent biological activities, including anticancer effects and kinase inhibition. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research to further elucidate the therapeutic potential of these compounds. Future studies should focus on direct comparative analyses of this compound with other lead compounds and a comprehensive evaluation of its mechanism of action, selectivity, and in vivo efficacy.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma - Sunway Institutional Repository [eprints.sunway.edu.my]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. promega.com [promega.com]
Comparative Analysis of 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid Analogs in Oncology Research
A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationship of 6-bromo-quinoline derivatives as potential anticancer agents.
The quinoline scaffold is a prominent structural motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. The incorporation of a bromine atom at the 6-position of the quinoline ring, coupled with a carboxylic acid function at the 3-position, has emerged as a promising strategy in the design of novel therapeutic agents. This guide provides a comparative analysis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid and its structurally related analogs, with a focus on their anticancer properties. Experimental data from published studies on closely related bromo-substituted quinazolinones are presented to offer insights into the potential efficacy of this class of compounds.
Data Presentation: Anticancer Activity of Bromo-Substituted Quinazolinone Analogs
While specific comparative data on a series of this compound analogs is limited in publicly available literature, studies on the closely related 6,8-dibromo-4(3H)quinazolinone and 6-bromoquinazoline scaffolds provide valuable insights into the anticancer potential of the 6-bromo-quinoline core. The following tables summarize the in vitro cytotoxic activity of these analogs against the human breast cancer cell line MCF-7 and the colon cancer cell line SW480.
Table 1: Cytotoxic Activity of 6,8-dibromo-4(3H)quinazolinone Derivatives against MCF-7 Cell Line [1]
| Compound ID | Substitution Pattern | IC50 (µg/mL) |
| IX | - | 1.8 |
| XIIIa | - | 10.8 |
| XIIIb | - | 1.7 |
| XIVa | - | 29.6 |
| XIVb | - | 5.4 |
| XIVc | - | 13.9 |
| XIVd | - | 1.83 |
| XIVe | - | 6.84 |
| XVc | - | 15.7 |
| Doxorubicin | (Positive Control) | - |
Table 2: Cytotoxic Activity of 6-bromoquinazoline Derivatives against MCF-7 and SW480 Cell Lines [2][3]
| Compound ID | Substitution at position 4 | MCF-7 IC50 (µM) | SW480 IC50 (µM) |
| 5a | Phenylamino | 15.3 ± 1.2 | 25.1 ± 1.8 |
| 5b | 3-Fluorophenylamino | 0.53 ± 0.04 | 1.95 ± 0.11 |
| 5c | 4-Chlorophenylamino | 2.1 ± 0.15 | 4.6 ± 0.3 |
| 5d | 4-Bromophenylamino | 3.2 ± 0.2 | 5.8 ± 0.4 |
| 5e | 4-Methylphenylamino | 8.7 ± 0.6 | 12.4 ± 0.9 |
| 5f | 4-Methoxyphenylamino | 11.2 ± 0.9 | 18.9 ± 1.3 |
| 5g | 3,4-Dichlorophenylamino | 1.8 ± 0.1 | 3.9 ± 0.2 |
| 5h | 4-Trifluoromethylphenylamino | 4.5 ± 0.3 | 7.1 ± 0.5 |
| 5i | 4-Nitrophenylamino | 6.9 ± 0.5 | 9.8 ± 0.7 |
| 5j | 4-Cyanophenylamino | 5.1 ± 0.4 | 8.3 ± 0.6 |
| Cisplatin | (Positive Control) | 7.8 ± 0.5 | 10.2 ± 0.8 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of bromo-substituted quinoline and quinazolinone derivatives, based on methodologies described in the cited literature.
General Synthesis of 6-Bromoquinazoline Derivatives[2]
A mixture of 4-hydroxy-6-bromoquinazoline (1 mmol) and POCl3 (5 mL) is refluxed for 4 hours. The excess POCl3 is removed under reduced pressure. The residue is dissolved in CH2Cl2 and washed with saturated NaHCO3 solution. The organic layer is dried over anhydrous Na2SO4 and concentrated to give the 4-chloro-6-bromoquinazoline intermediate.
To a solution of the 4-chloro-6-bromoquinazoline intermediate (1 mmol) in isopropanol (10 mL), the appropriate aniline derivative (1.2 mmol) is added. The reaction mixture is refluxed for 6-8 hours. After cooling, the precipitate is filtered, washed with cold isopropanol, and recrystallized from ethanol to afford the final 6-bromoquinazoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)[2][4]
-
Cell Seeding: Cancer cells (MCF-7 or SW480) are seeded in 96-well plates at a density of 5×10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and a positive control (e.g., Cisplatin or Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Mandatory Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and evaluation of 6-bromo-quinoline analogs and a representative signaling pathway that could be targeted by such compounds.
Caption: General workflow for the synthesis and biological evaluation of 6-bromo-quinoline analogs.
References
- 1. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors: Featuring 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid and other prominent inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Dysregulation of the kynurenine pathway is implicated in a range of neurodegenerative and inflammatory diseases, making KMO a compelling target for therapeutic intervention. This document summarizes the available data on the performance of these inhibitors, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to this compound
The Kynurenine Pathway and the Role of KMO
The kynurenine pathway is the primary metabolic route for tryptophan in the body. KMO is a pivotal enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine.[4] Inhibition of KMO is a therapeutic strategy aimed at reducing the production of downstream neurotoxic metabolites, such as quinolinic acid, and shunting the pathway towards the production of the neuroprotective kynurenic acid.[4][5]
References
- 1. scbt.com [scbt.com]
- 2. 6-Bromo-2-hydroxy-quinoline-3-carboxylic acid - CAS:99465-06-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 99465-06-2|this compound|BLD Pharm [bldpharm.com]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]
A Comparative Analysis of the Biological Efficacy of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological efficacy of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid and its structurally similar analogs. Due to the limited publicly available data on the specific biological activity of this compound, this comparison heavily relies on data from closely related bromo-substituted quinoline and quinazolinone derivatives to infer potential efficacy and guide future research.
Anticancer Activity
Bromo-substituted quinoline and quinazolinone derivatives have demonstrated significant potential as anticancer agents. The presence of a bromine atom is often associated with enhanced lipophilicity, which may improve cell membrane permeability and target engagement.[1]
Comparative Anticancer Potency of Bromo-Substituted Quinolines and Related Heterocycles
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various bromo-substituted quinoline and quinazolinone derivatives against different human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of their potential anticancer efficacy.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine | MCF-7 (Breast) | 0.53 | [2] |
| SW480 (Colon) | 1.95 | [2] | ||
| 7c | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 (Breast) | 1.73 (µg/mL) | [3] |
| Compound Series 5 | N¹-unsubstituted 2-oxindole derivatives | MCF-7 (Breast) | 2.27 - 3.45 | [4] |
| T-47D (Breast) | 3.82 - 7.80 | [4] |
Note: The data presented is for structurally related compounds and not for this compound itself. Direct testing of this specific compound is necessary to ascertain its anticancer activity.
Potential Mechanisms of Anticancer Action
Quinoline derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cell proliferation and survival.[5]
Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The core structure is present in several established antibacterial and antimalarial drugs. The introduction of a bromine atom can modulate the antimicrobial spectrum and potency.
Comparative Antimicrobial Potency of Bromo-Substituted Heterocycles
The following table presents the antimicrobial activity, typically as Minimum Inhibitory Concentration (MIC) values, of bromo-substituted quinoline and quinazolinone derivatives against various bacterial and fungal strains.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 2 | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | Zone of Inhibition: 16 mm | [6] |
| Bacillus species | Zone of Inhibition: 15 mm | [6] | ||
| Escherichia coli | Zone of Inhibition: 14 mm | [6] | ||
| Klebsiella pneumoniae | Zone of Inhibition: 13 mm | [6] | ||
| Compound 25 & 26 | Dihydroquinoline Carboxamide Derivatives | Aspergillus fumigatus | 0.98 | [7] |
| Candida albicans | 0.49 - 0.98 | [7] | ||
| Streptococcus pneumoniae | 0.49 | [7] | ||
| Staphylococcus aureus | 0.98 - 1.95 | [7] | ||
| Escherichia coli | 0.49 | [7] | ||
| Mycobacterium tuberculosis | 0.39 - 0.78 | [7] |
Note: The data is for structurally related compounds. The specific antimicrobial profile of this compound needs to be determined experimentally.
General Workflow for Antimicrobial Susceptibility Testing
The antimicrobial efficacy of a compound is typically evaluated through standardized susceptibility testing methods.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
MTT Assay for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to establish its specific biological profile and structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide offer a framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. mediresonline.org [mediresonline.org]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of synthesis routes for bromo-substituted quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a bromine atom onto this scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making the synthesis of bromo-substituted quinolines a critical task for drug discovery and development. This guide provides a comparative overview of several key synthetic routes to bromo-substituted quinolines, offering a side-by-side analysis of their methodologies, quantitative data, and underlying reaction pathways.
Comparison of Synthetic Routes
The choice of synthetic strategy for a particular bromo-substituted quinoline is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule. Below is a summary of the most common and effective methods.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Yield | Advantages | Disadvantages |
| Skraup Synthesis | Bromoaniline, Glycerol | Concentrated H₂SO₄, Oxidizing agent (e.g., nitrobenzene, arsenic acid) | 45-91% | One-pot synthesis, readily available starting materials.[1][2][3] | Harsh and highly exothermic reaction conditions, potential for violent reactions, often requires extensive purification.[4][5] |
| Direct Bromination | Quinoline or substituted quinoline | Br₂, NBS, various solvents (e.g., CCl₄, H₂SO₄, gaseous phase) | Varies (can be high for activated systems) | Direct functionalization of the quinoline core. | Often leads to mixtures of isomers (e.g., 5- and 8-bromo), regioselectivity can be difficult to control.[6][7][8] |
| Sandmeyer Reaction | Amino-substituted quinoline | NaNO₂, HBr, CuBr | ~61% | Good for specific regioselectivity when the corresponding aminoquinoline is available.[6][9] | Requires the pre-synthesis of the aminoquinoline precursor. |
| Friedländer Synthesis | 2-Amino-halobenzaldehyde/ketone, Carbonyl compound with α-methylene group | Acid or base catalyst (e.g., HCl, NaOH) | 77-95% | High yields, good control over substitution patterns on both rings.[10][11][12] | Requires access to often less readily available 2-aminoaryl aldehyde or ketone precursors.[11] |
| Combes Synthesis | Bromoaniline, β-Diketone | Strong acid (e.g., H₂SO₄, PPA) | Moderate to Good | Forms 2,4-disubstituted quinolines. | Limited to the synthesis of 2,4-disubstituted products. |
| Gould-Jacobs Reaction | Bromoaniline, Diethyl ethoxymethylenemalonate | High temperature, sometimes microwave irradiation | Moderate to Good | Effective for the synthesis of 4-hydroxyquinoline derivatives.[6][7][8] | Requires high temperatures and can have long reaction times, primarily yields 4-hydroxyquinolines.[7][8] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental procedures are crucial for the successful synthesis of target molecules. The following sections provide protocols for key examples of bromoquinoline synthesis via the discussed routes.
Skraup Synthesis of 6-Bromoquinoline
This classic method provides a one-pot route to 6-bromoquinoline from 4-bromoaniline.[1]
Experimental Protocol:
-
Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromoaniline (1.0 mol), anhydrous glycerol (2.5 mol), and ferrous sulfate heptahydrate (a catalytic amount).
-
Addition of Sulfuric Acid: Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0 mol) through the dropping funnel. The mixture will become hot.
-
Heating: Heat the mixture to 140-145°C in an oil bath.
-
Reaction: Once the temperature is stable, add an oxidizing agent such as nitrobenzene (0.5 mol) dropwise. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, maintain the temperature for 3-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the solution with sodium hydroxide.
-
Extraction and Purification: Extract the product with toluene. The combined organic layers are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography to yield 6-bromoquinoline.
Logical Workflow for Skraup Synthesis:
Caption: Skraup synthesis of 6-bromoquinoline.
Direct Bromination for the Synthesis of 3-Bromoquinoline and 5-Bromo-8-methoxyquinoline
Direct bromination of the quinoline ring can be achieved under various conditions, with regioselectivity being a key challenge.
Experimental Protocol (Gas-Phase Bromination of Quinoline): [6]
-
Reaction Setup: A mixture of quinoline vapor and bromine gas is passed through a heated reaction tube.
-
Reaction Conditions: The reaction is carried out at 300°C.
-
Product: This high-temperature, gas-phase bromination favors the formation of 3-bromoquinoline.
Experimental Protocol (Solution-Phase Bromination of 8-methoxyquinoline): [8]
-
Reaction Setup: To a solution of 8-methoxyquinoline (2.4 mmol) in distilled chloroform (15 mL) in the dark at ambient temperature, a solution of molecular bromine (2.7 mmol, 1.1 eq) in chloroform is added dropwise over 10 minutes.
-
Reaction: The mixture is stirred for 2 days.
-
Work-up: The organic layer is washed with 5% NaHCO₃, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography to give 5-bromo-8-methoxyquinoline in 92% yield.[8]
Logical Workflow for Direct Bromination:
Caption: General pathway for direct electrophilic bromination.
Sandmeyer Reaction for the Synthesis of 5-Bromoquinoline
The Sandmeyer reaction provides a reliable method for the introduction of a bromine atom at a specific position if the corresponding aminoquinoline is available.[9]
Experimental Protocol:
-
Diazotization: Dissolve 5-aminoquinoline (23.38 mmol) in a mixture of water (9 ml) and hydrobromic acid (48% in water, 11 ml) and cool to 0°C. Add a solution of sodium nitrite (28.12 mmol) in water (9 ml) dropwise. Stir the resulting solution at room temperature for 5 minutes.
-
Sandmeyer Reaction: Add the diazonium salt solution dropwise to a solution of copper(I) bromide (28.02 mmol) in HBr (48% in water, 23 mL) at 75°C.
-
Work-up: Stir the mixture at room temperature for 2 hours. Basify the reaction mixture with sodium hydroxide and extract with ethyl acetate.
-
Purification: The organic phase is washed with brine, dried over sodium sulfate, filtered, and the solvent is evaporated to yield 5-bromoquinoline (61% yield).[9]
Logical Workflow for Sandmeyer Reaction:
Caption: Sandmeyer reaction for bromoquinoline synthesis.
Friedländer Synthesis of a Bromo-substituted Quinoline
The Friedländer synthesis is a versatile method for preparing a wide range of substituted quinolines.[11]
Experimental Protocol (Example for a substituted bromoquinoline):
-
Reaction Setup: A mixture of 2-amino-5-bromobenzaldehyde (1.0 mmol), a ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol), and a catalyst (e.g., HCl) in a solvent (e.g., water) is prepared.
-
Reaction: The mixture is heated under reflux for a specified time until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization to yield the desired bromo-substituted quinoline. Yields for this reaction are typically high (77-95%).[11]
Logical Workflow for Friedländer Synthesis:
Caption: Friedländer synthesis of bromoquinolines.
Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
Experimental Protocol (Analogous for Bromo-substituted Anilines):
-
Reaction Setup: A mixture of the bromo-substituted aniline (e.g., m-bromoaniline) and a β-diketone (e.g., acetylacetone) is prepared.
-
Reaction: The mixture is treated with a strong acid catalyst, such as concentrated sulfuric acid, and heated to induce condensation and cyclization.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted and purified by standard methods such as crystallization or chromatography.
Logical Workflow for Combes Synthesis:
Caption: Combes synthesis for 2,4-disubstituted bromoquinolines.
Gould-Jacobs Reaction for the Synthesis of 6-Bromoquinolin-4(1H)-one
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolones.
Experimental Protocol: [6]
-
Condensation: A mixture of 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120°C for 1-2 hours.
-
Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling solvent like Dowtherm A and heated to approximately 250°C for 30-60 minutes to induce cyclization.
-
Hydrolysis and Decarboxylation (if necessary): For the synthesis of the parent 4-hydroxyquinoline, the resulting ester is hydrolyzed with NaOH, followed by acidification to precipitate the carboxylic acid. The isolated acid is then heated above its melting point to effect decarboxylation, yielding the final product. For 6-bromoquinolin-4(1H)-one, the cyclization product may directly yield the desired quinolone.
Logical Workflow for Gould-Jacobs Reaction:
Caption: Gould-Jacobs reaction for bromo-4-hydroxyquinoline synthesis.
Conclusion
The synthesis of bromo-substituted quinolines can be achieved through a variety of methods, each with its own set of advantages and limitations. The Skraup and Friedländer syntheses represent classic and powerful approaches for the construction of the quinoline core, with the former being a one-pot reaction using simple precursors and the latter offering higher yields and greater substituent diversity. Direct bromination provides the most straightforward route but often suffers from a lack of regioselectivity. The Sandmeyer reaction is an excellent choice for introducing bromine at a specific position, provided the corresponding aminoquinoline is accessible. The Combes and Gould-Jacobs reactions offer pathways to more specific classes of quinolines, namely 2,4-disubstituted and 4-hydroxy derivatives, respectively. The selection of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]
- 3. A Mild and Efficient One-Step Synthesis of Quinolines. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. Combes Quinoline Synthesis - Chempedia - LookChem [lookchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. iipseries.org [iipseries.org]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Quantitative Analysis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
For researchers and professionals in drug development, the accurate quantification of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid is crucial for quality control, metabolic studies, and formulation development. This guide provides a comparative overview of suitable analytical methodologies, complete with detailed experimental protocols and representative data to aid in method selection and implementation. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, which are commonly employed for the analysis of quinoline derivatives.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two robust methods for the quantitative analysis of this compound. The choice between these methods will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high selectivity and sensitivity, making it the preferred method for complex samples where interfering substances may be present. It allows for the separation of the analyte from impurities and degradation products.
UV-Vis Spectrophotometry is a simpler, more rapid, and cost-effective method. It is well-suited for the analysis of pure samples or simple formulations where the analyte is the primary absorbing species at a specific wavelength. Derivative spectrophotometry can be employed to resolve overlapping spectra in less complex mixtures.[1]
The following tables summarize the key performance parameters for hypothetical validated HPLC and UV-Vis spectrophotometric methods for the quantification of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC Method | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Measurement of light absorbance |
| Selectivity | High (separates analyte from impurities) | Moderate (prone to interference from other absorbing compounds) |
| Sensitivity | High (LOD and LOQ in the µg/mL or ng/mL range) | Lower than HPLC (typically in the µg/mL range) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Analysis Time | ~15 minutes per sample | ~5 minutes per sample |
| Cost | Higher (instrumentation and solvent consumption) | Lower |
| Complexity | More complex (method development and operation) | Simpler |
Table 2: Representative Quantitative Data for HPLC Method
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Intra-day Precision (%RSD) | 0.85% |
| Inter-day Precision (%RSD) | 1.20% |
| Accuracy (% Recovery) | 99.5% ± 1.5% |
Table 3: Representative Quantitative Data for UV-Vis Spectrophotometric Method
| Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.998 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 4.5 µg/mL |
| Intra-day Precision (%RSD) | 1.5% |
| Inter-day Precision (%RSD) | 2.5% |
| Accuracy (% Recovery) | 101.2% ± 2.0% |
Experimental Protocols
Detailed experimental protocols for both HPLC and UV-Vis spectrophotometric methods are provided below. These are based on established methods for similar quinoline carboxylic acid derivatives and can be adapted and validated for this compound.[2][3]
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile). A similar method for a related compound uses a simple isocratic mobile phase of acetonitrile, water, and phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of the compound (a starting point could be around 290 nm, similar to other quinoline derivatives).[4]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or a mixture of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration within the linear range. Dissolve in the diluent, sonicate if necessary to ensure complete dissolution, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
Specificity: Analyze a blank and a sample spiked with the analyte to ensure no interference at the analyte's retention time.
-
Linearity: Inject the working standard solutions and plot the peak area against concentration. Perform a linear regression analysis.
-
Precision: Analyze replicate injections of a standard solution to determine intra-day and inter-day precision (%RSD).
-
Accuracy: Perform a recovery study by spiking a placebo sample with known concentrations of the analyte.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: UV-Vis Spectrophotometry
This protocol outlines a method for the quantification of this compound using UV-Vis spectrophotometry.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2. Preparation of Solutions:
-
Solvent: Select a solvent in which the analyte is stable and soluble (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve in the chosen solvent in a 100 mL volumetric flask, and dilute to volume.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution.
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, ensuring the final concentration falls within the linear range of the assay.
3. Measurement and Analysis:
-
Wavelength Selection (λmax): Scan the UV spectrum of a standard solution between 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax against a solvent blank. Plot absorbance versus concentration and perform a linear regression.
-
Sample Analysis: Measure the absorbance of the sample solution and determine the concentration using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for quantitative analysis and a logical diagram for method comparison.
Figure 1. General workflow for the quantitative analysis of this compound.
Figure 2. Decision tree for selecting an analytical method.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Quinoline and Isoquinoline Isomers
This guide provides a detailed comparative analysis of the spectroscopic properties of quinoline and its primary structural isomer, isoquinoline. As foundational heterocyclic scaffolds in numerous pharmaceuticals and biologically active compounds, a clear understanding of their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and drug development.[1] This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
Quinoline and isoquinoline are structural isomers with the chemical formula C₉H₇N. Both consist of a benzene ring fused to a pyridine ring. The critical difference lies in the position of the nitrogen atom within the heterocyclic system: in quinoline, the nitrogen is at position 1, while in isoquinoline, it is at position 2.[1] This structural variance leads to distinct electronic distributions and, consequently, unique spectroscopic fingerprints.[1]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for quinoline and isoquinoline, providing a direct comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of molecules. The different positions of the nitrogen atom in quinoline and isoquinoline result in notable variations in the chemical shifts of the carbon and hydrogen atoms.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline | Isoquinoline |
|---|---|---|
| H-1 | - | 9.22 |
| H-2 | 8.90 | - |
| H-3 | 7.38 | 7.58 |
| H-4 | 8.12 | 8.50 |
| H-5 | 7.75 | 7.80 |
| H-6 | 7.52 | 7.62 |
| H-7 | 7.65 | 7.70 |
| H-8 | 8.08 | 7.95 |
Data sourced from BenchChem[1]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline | Isoquinoline |
|---|---|---|
| C-1 | - | 152.7 |
| C-2 | 150.2 | - |
| C-3 | 121.1 | 143.2 |
| C-4 | 136.0 | 120.5 |
| C-4a | 128.2 | 135.7 |
| C-5 | 129.5 | 127.4 |
| C-6 | 126.5 | 127.0 |
| C-7 | 129.3 | 130.3 |
| C-8 | 127.7 | 126.5 |
| C-8a | 148.4 | 128.8 |
Data sourced from BenchChem[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups.[1] The C-N and C-H bending and stretching vibrations in the aromatic systems of quinoline and isoquinoline give rise to characteristic absorption bands.[1]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Quinoline | Isoquinoline |
|---|---|---|
| Aromatic C-H Stretch | 3050 | 3060 |
| Aromatic C=C Stretch | 1620, 1590, 1500 | 1625, 1585, 1495 |
| C-N Stretch/Bend | 1310 | 1323 |
| C-H Out-of-Plane Bend | 810, 745 | 830, 740 |
Data sourced from BenchChem[1] and Ghersetti & Giorgianni (1969)[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The differing electronic structures of quinoline and isoquinoline lead to distinct absorption maxima.
Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
| Compound | λₘₐₓ (nm) |
|---|---|
| Quinoline | 226, 276, 313 |
| Isoquinoline | 218, 266, 317 |
Data sourced from BenchChem[1]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. Both isomers have the same molecular weight, but their fragmentation patterns can show subtle differences.
Table 5: Key Mass Spectrometry Data (EI-MS)
| Parameter | Quinoline | Isoquinoline |
|---|---|---|
| Molecular Formula | C₉H₇N | C₉H₇N |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol |
| Molecular Ion (M⁺) | m/z 129 | m/z 129 |
| Major Fragments | m/z 102, 76, 51 | m/z 102, 76, 50 |
Data sourced from BenchChem[1], NIST[3], and PubChem[4]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a standard 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to the TMS signal (0.00 ppm).[1]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[1]
-
Sample Application : Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.[1] For solid samples, a small amount of the solid is pressed against the crystal.[5]
-
Spectrum Acquisition : Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent (e.g., ethanol).[1] Dilute the stock solution to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ to ensure adherence to the Beer-Lambert Law.[1][6]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]
-
Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path. Record a baseline correction across the desired wavelength range (e.g., 200-400 nm).[1][7]
-
Sample Measurement : Rinse and fill a sample cuvette with the diluted sample solution and place it in the sample beam path.
-
Data Acquisition : Scan the sample across the specified wavelength range and record the absorbance spectrum.[6]
-
Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ).[1]
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This is typically done via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile liquids.[1][8]
-
Ionization : Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV). This process induces ionization and fragmentation of the molecule.[1]
-
Mass Analysis : Separate the resulting positively charged ions and fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[1]
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[1]
-
Data Interpretation : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.[1]
Visualization of Workflows and Pathways
The following diagrams illustrate the general workflow for comparative spectroscopic analysis and the differential metabolic pathways of quinoline and isoquinoline, which can be linked to their differing biological activities.[9]
Caption: General workflow for comparative spectroscopic analysis.
Caption: Differential metabolic pathways of quinoline and isoquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinoline [webbook.nist.gov]
- 4. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. amherst.edu [amherst.edu]
- 6. longdom.org [longdom.org]
- 7. youtube.com [youtube.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Evaluation of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid and Its Analogs
An Objective Comparison of In Vitro Assays for Assessing the Biological Activity of Novel Quinoline-3-Carboxylic Acid Derivatives
For researchers and drug development professionals investigating the therapeutic potential of quinoline derivatives, a clear understanding of the available in vitro assays is paramount. This guide provides a comparative overview of key experimental methods to evaluate the biological activity of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid and its structural analogs. While direct comparative data for this specific molecule is limited in publicly available literature, this guide draws upon data from closely related quinoline-3-carboxylic acid derivatives to illustrate the application and data output of these essential assays.
I. Antiproliferative and Cytotoxic Activity
A primary area of investigation for quinoline derivatives is their potential as anticancer agents. The most common in vitro method to assess this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Data: Antiproliferative Activity of Quinoline Derivatives
The following table summarizes the cytotoxic effects of various quinoline-3-carboxylic acid derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth). Lower IC50 values indicate higher potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f) | MCF-7 (Breast) | Not Specified | [1] |
| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l) | K562 (Leukemia) | Not Specified | [1] |
| 2-Styrylquinoline-3-carboxylate derivatives | MCF-7 (Breast) | Micromolar Range | [1] |
| 2-Styrylquinoline-3-carboxylate derivatives | K562 (Leukemia) | Micromolar Range | [1] |
Note: Specific IC50 values for compounds 2f and 2l were not provided in the abstract, but they were highlighted as the most selective and potent.
Experimental Protocol: MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of a test compound against a chosen cancer cell line.
1. Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: General workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
II. Enzyme Inhibition Activity
Quinoline derivatives are known to inhibit various enzymes involved in disease pathogenesis. Protein kinases are a significant class of targets for anticancer drug development.
Comparative Data: Protein Kinase Inhibition by Quinoline Derivatives
The following table presents the inhibitory activity of several 3-quinoline carboxylic acid derivatives against protein kinase CK2.
| Compound | Substitution | IC50 (µM) |
| Derivative 1 | 2-aminoquinoline-3-carboxylic acid | 0.65 - 18.2 |
| Derivative 2 | tetrazolo-quinoline-4-carboxylic acid | 0.65 - 18.2 |
Note: The IC50 values represent a range for a series of derivatives within these classes.
Experimental Protocol: ADP-Glo™ Kinase Assay (General)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
1. Materials and Reagents:
-
Target protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Appropriate kinase buffer
-
384-well plates
-
Luminometer
2. Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the kinase activity (luminescence) against the compound concentration to determine the IC50 value.
Signaling Pathway: Generic Kinase Inhibition
Caption: Simplified diagram showing the inhibition of a protein kinase by a quinoline derivative.
III. Antimicrobial Activity
The quinoline scaffold is the basis for a class of antibiotics, making antimicrobial screening a relevant area of investigation. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.
Comparative Data: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Target Organisms | Activity | Reference |
| Quinolone Carboxylic Acid Derivatives | Various Bacteria | Antimicrobial | [2] |
| Quinolone Carboxylic Acid Derivatives | Various Bacteria | Antimicrobial | [3] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
1. Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Known antibiotic as a positive control
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: MIC Assay
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
This guide provides a foundational framework for the in vitro evaluation of this compound and its analogs. The selection of assays should be guided by the specific therapeutic area of interest. For a comprehensive understanding of a compound's biological profile, a combination of these assays is recommended.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4544747A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
Halogenated Quinolines: A Comparative Analysis of Biological Activity for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of halogenated quinolines, supported by experimental data. The strategic placement of halogen atoms on the quinoline scaffold has been a potent method for modulating the therapeutic properties of this versatile heterocyclic compound, leading to the development of numerous agents with anticancer, antimicrobial, and antiviral activities.
This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for the cited bioassays, and visualizes the involved signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships of these compounds.
Comparative Anticancer Activity
The introduction of halogens onto the quinoline ring has been shown to significantly influence its anticancer potential. The nature of the halogen and its position on the quinoline core can drastically alter the compound's cytotoxicity against various cancer cell lines. Generally, an increase in the atomic size of the halogen (from fluorine to iodine) can lead to enhanced activity, although this is also highly dependent on the overall molecular structure.
| Compound ID | Halogen at C7 | Cell Line | IC50 (µM) | Reference |
| Quinolinone Derivative A | Chlorine | Human tumor cell lines | Lower than Bromine analogue | [1] |
| Quinolinone Derivative B | Bromine | Human tumor cell lines | Higher than Chlorine analogue | [1] |
| 6,8-dibromo-quinoline derivative | Bromine | HeLa, HT-29, C6 | Comparable to 5-FU | [2] |
| 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Iodine | - | 1.3 | [3] |
Table 1: Comparative Anticancer Activity of Halogenated Quinolines. The table presents the half-maximal inhibitory concentration (IC50) values of various halogenated quinoline derivatives against different cancer cell lines, demonstrating the impact of the halogen substituent on their cytotoxic effects.
Comparative Antimicrobial Activity
Halogenation is a well-established strategy to enhance the antimicrobial efficacy of quinolones. The presence of a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics. However, other halogens also contribute significantly to the antimicrobial spectrum and potency.
| Compound/Class | Halogen | Target Organism(s) | MIC (µg/mL) | Reference |
| Fluoroquinolones (general) | Fluorine | Gram-positive & Gram-negative bacteria | Varies | [4] |
| Bromo- and Chloro-substituted Quinolines | Bromine, Chlorine | Bacteria and Fungi | Significant activity observed | [1] |
| 4-hydroxy-3-iodo-quinol-2-one | Iodine | MRSA | 0.049 - 0.097 | [5] |
Table 2: Comparative Antimicrobial Activity of Halogenated Quinolines. This table summarizes the Minimum Inhibitory Concentration (MIC) values of different halogenated quinolines against a range of microorganisms, highlighting their potential as antibacterial and antifungal agents.
Comparative Antiviral Activity
The antiviral potential of halogenated quinolines has been explored against a variety of viruses. Chloroquine, a well-known antimalarial drug, and its hydroxylated analog have demonstrated broad-spectrum antiviral activity. The nature of the halogen and other substituents on the quinoline ring plays a crucial role in determining the antiviral potency and the stage of the viral life cycle that is inhibited.
| Compound | Halogen | Target Virus | EC50 (µM) | Reference |
| Chloroquine | Chlorine | Coronaviruses (HCoV-229E, SARS-CoV-1, SARS-CoV-2) | 0.12 - 12 | [1] |
| Hydroxychloroquine | Chlorine | Coronaviruses | 0.12 - 12 | [1] |
| Mefloquine | Trifluoromethyl | Zika Virus (ZIKV) | Lower than Chloroquine | [6] |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Trifluoromethyl | Zika Virus (ZIKV) | 0.8 | [7] |
Table 3: Comparative Antiviral Activity of Halogenated Quinolines. This table presents the half-maximal effective concentration (EC50) values of various halogenated quinoline derivatives against different viruses, showcasing their potential as antiviral agents.
Signaling Pathways Modulated by Halogenated Quinolines
Halogenated quinolines exert their anticancer effects through the modulation of critical intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. By inhibiting key kinases in these cascades, these compounds can halt cell proliferation, induce apoptosis, and prevent metastasis.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by halogenated quinolines.
Caption: MAPK/ERK signaling pathway with inhibition points for halogenated quinolines.
Experimental Protocols
To ensure the reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
This protocol is designed for assessing the cytotoxicity of halogenated quinolines against adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Halogenated quinoline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the halogenated quinoline compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: General workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of halogenated quinolines against bacterial strains using the broth microdilution method in a 96-well format.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Halogenated quinoline compounds
-
96-well sterile microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the halogenated quinoline in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate. Typically, 50 µL of MHB is added to wells 2-12. 100 µL of the starting compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), bringing the final volume to 100 µL.
-
Well 12 should contain only MHB and the inoculum to serve as a positive growth control. A sterility control well (MHB only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the inhibitory potential of xanthohumol on MEK1/2: a molecular docking and dynamics simulation investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological evaluation and docking studies of recently identified inhibitors of phosphoinositide-3-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, ensuring compliance and minimizing risk.
Hazard Profile and Safety Precautions
This compound and its structural analogs are classified as irritants.[1][2][3][4] Based on available safety data sheets (SDS) for similar compounds, the primary hazards include:
Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[1][5] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes.[1][5][6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure.[5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust is generated.[1][5][6] | To prevent inhalation of irritating dust.[1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[4] Never dispose of this chemical down the drain or in regular trash.[7][8][9]
1. Waste Collection and Storage:
-
Container: Collect waste in a designated, compatible, and properly sealed container.[8][9][10] The original container or a new, clean container made of a non-reactive material is suitable.[9] Ensure the container is not leaking or damaged.[10]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".[7][8] Include the date of accumulation.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] Ensure it is segregated from incompatible materials, such as strong oxidizing or reducing agents.[1][9]
2. Spill Management:
In the event of a spill, adhere to the following procedure:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Wearing appropriate PPE, contain the spill. For solid material, sweep or shovel the spilled substance into the designated hazardous waste container, minimizing dust generation.[1][6]
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
3. Final Disposal:
-
Request Pickup: Once the waste container is full, or if it has been in storage for a period defined by your institution's policies, arrange for its disposal through your EHS office.[7][8][9] They will coordinate with a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. purdue.edu [purdue.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Operational Guide for 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid (CAS No. 798545-30-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Proper selection and use of Personal Protective Equipment (PPE) are the most critical first steps in mitigating these risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose | Source |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile, Neoprene). Double gloving is recommended. | Prevents skin contact and irritation. Powder-free gloves are recommended to avoid contamination of the work area. | [2][3][4] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against eye irritation from dust particles or splashes. A face shield offers an additional layer of protection for the entire face. | [1][4][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation. | [1][6] |
| Body Protection | Fully-buttoned laboratory coat, chemical-resistant apron, or coveralls. | Protects skin from accidental spills and contamination of personal clothing. | [1][3] |
| Foot Protection | Closed-toe shoes, preferably safety shoes. | Protects feet from spills and falling objects. | [1] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for handling this compound from receipt to disposal, ensuring safety at each stage.
Experimental Protocol: O-Alkylation
The following is a representative experimental protocol for the derivatization of this compound via O-alkylation.
-
Preparation: In a suitable reaction vessel, dissolve 1.0 mmol of this compound in 10 mL of Dimethylformamide (DMF).
-
Base Addition: Add 2.0 mmol of Potassium Carbonate (K₂CO₃) to the solution.
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add 1.2 mmol of the desired alkyl halide dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-70°C and continue stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Extraction: Extract the aqueous layer three times with 20 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.[7][8] Improper disposal can lead to environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unreacted compound and contaminated consumables (e.g., weigh boats, gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids. |
| Liquid Waste | Collect all liquid waste containing the compound, including reaction mixtures and solvent washes, in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[2] Do not mix with non-halogenated waste streams to avoid increased disposal costs.[7] |
| Sharps Waste | Any contaminated needles or other sharps must be disposed of in a designated sharps container. |
Waste Segregation and Labeling Workflow
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. pppmag.com [pppmag.com]
- 4. hsa.ie [hsa.ie]
- 5. quora.com [quora.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
